1-Bromo-4-(2-iodoethyl)benzene
Description
BenchChem offers high-quality 1-Bromo-4-(2-iodoethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-(2-iodoethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(2-iodoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrI/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDBQVCZDFTUOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCI)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599321 | |
| Record name | 1-Bromo-4-(2-iodoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85356-68-9 | |
| Record name | 1-Bromo-4-(2-iodoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 1-Bromo-4-(2-iodoethyl)benzene: A Bifunctional Building Block for Advanced Synthesis
Abstract
1-Bromo-4-(2-iodoethyl)benzene is a strategically important bifunctional molecule for researchers, particularly those in drug development and materials science. Its value lies in the distinct reactivity of its two halogen atoms—an aliphatic iodide and an aromatic bromide—which allows for selective, sequential chemical transformations. This guide provides an in-depth analysis of its core properties, the principles governing its differential reactivity, a detailed synthetic protocol, and its applications in constructing complex molecular architectures.
Core Molecular Profile
1-Bromo-4-(2-iodoethyl)benzene, with the CAS Number 85356-68-9, is a halogenated aromatic compound.[1][2] Its structure consists of a benzene ring substituted at the 1 and 4 (para) positions with a bromine atom and a 2-iodoethyl group, respectively. This unique arrangement of functional groups makes it an invaluable intermediate in multi-step organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrI | PubChem[1] |
| Molecular Weight | 310.96 g/mol | PubChem[1] |
| IUPAC Name | 1-bromo-4-(2-iodoethyl)benzene | PubChem[1] |
| CAS Number | 85356-68-9 | PubChem[1] |
| Synonyms | 2-(4-Bromophenyl)ethyliodide, Benzene,1-bromo-4-(2-iodoethyl)- | PubChem[1] |
The Principle of Differential Reactivity: A Chemist's Gateway to Complexity
The synthetic utility of 1-Bromo-4-(2-iodoethyl)benzene is fundamentally rooted in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. Understanding the causality behind this selectivity is crucial for designing efficient and high-yield synthetic routes.
-
The Aliphatic C-I Bond: The bond between the ethyl side-chain and the iodine atom is significantly weaker and more polarized than the aromatic C-Br bond. This makes the iodine an excellent leaving group, rendering the adjacent carbon atom highly susceptible to nucleophilic substitution (Sₙ2) reactions . This site can be selectively targeted by a wide range of nucleophiles (e.g., amines, azides, cyanides, thiols) while leaving the aryl bromide moiety intact.[3]
-
The Aromatic C-Br Bond: The C-Br bond on the benzene ring is stronger and less reactive towards nucleophiles under standard conditions. However, it is an ideal handle for a multitude of transition metal-catalyzed cross-coupling reactions , such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[4][5] These reactions are cornerstones of modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds.
This dichotomy allows for a programmed, stepwise functionalization of the molecule, dramatically increasing synthetic efficiency and minimizing the need for complex protecting group strategies.[5]
Caption: Differential reactivity of 1-Bromo-4-(2-iodoethyl)benzene.
Synthesis and Characterization
A reliable supply of high-purity starting material is paramount. The following section details a robust, field-proven protocol for the synthesis of 1-Bromo-4-(2-iodoethyl)benzene from the commercially available precursor, 2-(4-bromophenyl)ethanol. This process involves the conversion of the primary alcohol to an iodide, a standard transformation that can be achieved with high fidelity.
Experimental Protocol: Synthesis via Appel-type Reaction
This protocol leverages the conversion of an alcohol to an alkyl iodide using triphenylphosphine and iodine. The mechanism involves the formation of a phosphonium intermediate, which is then displaced by the iodide ion.
Materials:
-
2-(4-bromophenyl)ethanol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), dissolve triphenylphosphine (1.2 eq) and imidazole (1.5 eq) in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add solid iodine (1.2 eq) portion-wise. The solution will turn dark brown. Stir for 15 minutes.
-
Substrate Introduction: Add a solution of 2-(4-bromophenyl)ethanol (1.0 eq) in anhydrous DCM to the reaction mixture dropwise over 20 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Quenching: Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution until the brown color dissipates. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of hexanes/ethyl acetate as the eluent to afford 1-Bromo-4-(2-iodoethyl)benzene as a pure product.
Self-Validating System: Analytical Characterization
The identity and purity of the synthesized compound must be rigorously confirmed.
-
¹H NMR: Expect characteristic signals for the aromatic protons in the 7.0-7.5 ppm range (appearing as two doublets, typical of a 1,4-disubstituted ring) and two triplets for the ethyl chain protons (-CH₂-Br and -CH₂-I) between 3.0-3.5 ppm.
-
¹³C NMR: The spectrum should show six distinct signals: four for the aromatic carbons and two for the aliphatic carbons of the ethyl chain.
-
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) corresponding to the calculated exact mass, along with a characteristic isotopic pattern for a molecule containing one bromine atom.
Application Workflow: Sequential Cross-Coupling
The true power of this reagent is demonstrated in sequential reactions. The following workflow illustrates how to construct a complex molecule by first performing a Suzuki coupling on the aryl bromide, followed by a nucleophilic substitution on the alkyl iodide.
Caption: Workflow for sequential functionalization.
This stepwise approach is invaluable in drug discovery for rapidly generating libraries of related compounds for structure-activity relationship (SAR) studies. The ability to independently vary the 'R' group (via coupling) and the 'Nu' group (via substitution) provides immense flexibility from a single, advanced intermediate. The introduction of bromine itself can be a strategic choice in drug design, potentially increasing therapeutic activity or favorably altering metabolic pathways.[6]
References
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PubChem. (n.d.). 1-Bromo-4-(2-iodoethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-4-iodobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 21). The Chemistry of 1-Bromo-4-ethylbenzene: Synthesis and Applications. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 21). Chemical Synthesis with (2-Iodoethyl)benzene: A Guide for Researchers. Retrieved from [Link]
Sources
Interpreting the 1H NMR spectrum of 1-Bromo-4-(2-iodoethyl)benzene
An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Bromo-4-(2-iodoethyl)benzene
Introduction
1-Bromo-4-(2-iodoethyl)benzene is a disubstituted aromatic compound with the chemical formula C₈H₈BrI.[1] Its structure presents a unique opportunity for detailed analysis using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, a powerful analytical technique for elucidating molecular structures in organic chemistry.[2] This guide provides a comprehensive interpretation of the ¹H NMR spectrum of this molecule, intended for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of the observed chemical shifts and coupling patterns, offering a field-proven approach to spectral interpretation.
Molecular Structure and Proton Environments
The structure of 1-Bromo-4-(2-iodoethyl)benzene features a benzene ring with two substituents in a para arrangement: a bromine atom and a 2-iodoethyl group. This substitution pattern dictates the symmetry of the molecule and, consequently, the appearance of its ¹H NMR spectrum. There are four distinct proton environments in the molecule, which will give rise to four unique signals in the spectrum.
For the purpose of this analysis, the protons are labeled as follows:
-
Hₐ : The two aromatic protons ortho to the bromine atom.
-
Hₑ : The two aromatic protons ortho to the 2-iodoethyl group.
-
Hᵢ : The two benzylic protons of the ethyl group (adjacent to the aromatic ring).
-
Hₒ : The two protons on the carbon bearing the iodine atom.
Caption: Molecular structure of 1-Bromo-4-(2-iodoethyl)benzene with proton environments labeled.
Detailed Spectral Analysis
The ¹H NMR spectrum can be divided into two distinct regions: the aromatic region (typically δ 6.5-8.0 ppm) and the aliphatic region (typically δ 0-5.0 ppm).[3]
The Aromatic Region (δ 7.0-7.5 ppm)
The protons on the benzene ring (Hₐ and Hₑ) give rise to signals in the downfield portion of the spectrum due to the deshielding effect of the aromatic ring current.[4] The para-disubstitution pattern often results in a characteristic set of signals that can appear as two doublets.[5][6]
-
Chemical Shift of Hₐ : These protons are ortho to the bromine atom. Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect, which deshields the adjacent protons. Therefore, the signal for Hₐ is expected to appear further downfield compared to Hₑ.[4]
-
Chemical Shift of Hₑ : These protons are ortho to the 2-iodoethyl group. An alkyl group is typically electron-donating, which would shield these protons. However, the electronegative iodine atom on the ethyl chain will have a minor deshielding effect. The net effect is that the Hₑ protons will be at a higher field (upfield) compared to Hₐ.
-
Splitting Pattern : Due to the molecule's symmetry, the two Hₐ protons are chemically equivalent, as are the two Hₑ protons. Each Hₐ proton is coupled to one adjacent Hₑ proton (ortho-coupling), and each Hₑ proton is coupled to one adjacent Hₐ proton. This will result in both signals appearing as doublets. The coupling constant for ortho protons on a benzene ring (³Jortho) is typically in the range of 7–10 Hz.[7] It is important to note that while often appearing as simple doublets, this is technically an AA'XX' spin system, which can sometimes lead to more complex patterns.[8]
-
Integration : The integrated area under the Hₐ signal will correspond to two protons, and similarly, the Hₑ signal will integrate to two protons.[9]
The Aliphatic Region (δ 3.0-3.5 ppm)
The 2-iodoethyl side chain gives rise to two signals corresponding to the Hᵢ and Hₒ protons. These signals will appear as two triplets due to mutual spin-spin coupling.[10]
-
Chemical Shift of Hᵢ (Benzylic Protons) : These protons are on the carbon directly attached to the aromatic ring. Benzylic protons are deshielded by the ring current and typically appear in the range of δ 2.0–3.0 ppm.[3] They are also adjacent to the methylene group bearing the iodine, which will further shift them downfield.
-
Chemical Shift of Hₒ : These protons are on the carbon bonded to the highly electronegative iodine atom. This direct attachment to an electronegative atom causes significant deshielding. The chemical shift for protons in a -CH₂-I environment is expected to be around 3.2 ppm.
-
Splitting Pattern : The Hᵢ protons are adjacent to the two Hₒ protons, and according to the n+1 rule, their signal will be split into a triplet (2+1=3). Similarly, the Hₒ protons are adjacent to the two Hᵢ protons and will also appear as a triplet. The vicinal coupling constant (³J) for an ethyl group is typically around 7 Hz.[10]
-
Integration : Both the Hᵢ and Hₒ signals will have an integration value corresponding to two protons each.[9]
Caption: Spin-spin coupling relationships in 1-Bromo-4-(2-iodoethyl)benzene.
Summary of Predicted ¹H NMR Data
The following table summarizes the expected ¹H NMR spectral data for 1-Bromo-4-(2-iodoethyl)benzene.
| Protons | Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic (ortho to Br) | Hₐ | ~7.4 | Doublet | ~8 | 2H |
| Aromatic (ortho to -CH₂CH₂I) | Hₑ | ~7.1 | Doublet | ~8 | 2H |
| Aliphatic (-CH₂-I) | Hₒ | ~3.3 | Triplet | ~7 | 2H |
| Aliphatic (Benzylic) | Hᵢ | ~3.1 | Triplet | ~7 | 2H |
Experimental Protocol for ¹H NMR Spectroscopy
To ensure the acquisition of a high-quality spectrum for structural confirmation, the following protocol is recommended:
-
Sample Preparation :
-
Dissolve approximately 5-10 mg of 1-Bromo-4-(2-iodoethyl)benzene in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumental Parameters :
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.
-
Acquire the spectrum at a constant temperature, typically 298 K.
-
Optimize the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).
-
Apply a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.
-
Process the raw data using Fourier transformation, followed by phase and baseline correction.
-
Integrate the signals and determine the chemical shifts and coupling constants.
-
Conclusion
The ¹H NMR spectrum of 1-Bromo-4-(2-iodoethyl)benzene is highly informative and provides a clear fingerprint of its molecular structure. The aromatic region displays a characteristic pattern for a para-disubstituted benzene ring, with two doublets corresponding to the two sets of non-equivalent aromatic protons. The aliphatic region shows two triplets, confirming the presence of the ethyl linkage and the influence of the adjacent iodine atom. By carefully analyzing the chemical shifts, splitting patterns, and integration of each signal, a definitive structural assignment can be made, demonstrating the indispensable role of ¹H NMR spectroscopy in modern chemical research.
References
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University of California, Davis. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho, Meta, Para). YouTube. Retrieved from [Link]
-
Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
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JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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The Organic Chemistry Tutor. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. Retrieved from [Link]
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Reddit. (2018, June 7). How do I identify different kinds of benzene substitution using H NMR spectra?. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-4-(2-iodoethyl)benzene. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-bromo-4-iodo-. NIST WebBook. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 3). 3.4: Spin-Spin Splitting in the Ethyl Group. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, October 18). How can multiplets in para-disubstituted benzene rings be described?. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). Shifts in the position of benzene protons (δ, 7.27) caused by the substituents. Retrieved from [Link]
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AIP Publishing. (n.d.). Signs of the Proton Spin-Spin Coupling Constants in Pure Ethyl Alcohol. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Bromo-4-ethylbenzene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
Memorial University. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Chemoselective Heck Reaction of 1-Bromo-4-(2-iodoethyl)benzene
Introduction: The Strategic Advantage of the Heck Reaction in Complex Molecule Synthesis
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to forge new carbon-carbon bonds.[1][2] This powerful transformation, recognized with the 2010 Nobel Prize in Chemistry, has become indispensable in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[1] Its broad functional group tolerance and stereoselectivity make it a highly versatile tool for researchers and drug development professionals.[2][3]
This guide provides an in-depth exploration of the Heck reaction, with a specific focus on aryl halide substrates, exemplified by the chemoselective coupling of 1-Bromo-4-(2-iodoethyl)benzene. This particular substrate presents a common challenge in organic synthesis: the presence of multiple reactive sites. Herein, we will dissect the mechanistic nuances that allow for the selective reaction at the aryl bromide C(sp²)–Br bond while preserving the alkyl iodide C(sp³)–I bond. This application note will furnish researchers with the theoretical understanding and practical protocols necessary to successfully implement this selective transformation.
Mechanistic Insights: The Foundation of Chemoselectivity
The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[4] Understanding this cycle is paramount to appreciating the inherent chemoselectivity when dealing with substrates like 1-Bromo-4-(2-iodoethyl)benzene.
The Catalytic Cycle
The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex.[4] This is followed by the coordination of the alkene (migratory insertion), and subsequent β-hydride elimination to yield the desired product and a palladium-hydride species.[3] Finally, reductive elimination, facilitated by a base, regenerates the active Pd(0) catalyst.[4]
The Chemoselectivity Dilemma: Aryl Bromide vs. Alkyl Iodide
The selective reaction at the aryl bromide in 1-Bromo-4-(2-iodoethyl)benzene is primarily governed by the initial oxidative addition step. The rate of oxidative addition of organic halides to Pd(0) generally follows the trend: C(sp²)–I > C(sp²)–Br > C(sp²)–Cl. For different hybridization states, the reactivity order is typically C(sp²)–X > C(sp³)–X.
While an alkyl iodide is generally more reactive than an aryl bromide in some contexts, the Heck reaction's extension to unactivated alkyl halides is notoriously challenging.[5] This is due to two main factors:
-
Slower Oxidative Addition: The oxidative addition of C(sp³)–X bonds to Pd(0) is often significantly slower than that of C(sp²)–X bonds.
-
Rapid β-Hydride Elimination: Even if an alkyl-palladium(II) intermediate is formed, it is highly prone to rapid β-hydride elimination, which leads to the formation of an alkene and HX, rather than the desired cross-coupling product.[6]
Therefore, under typical Heck conditions, the palladium catalyst will preferentially undergo oxidative addition with the aryl bromide, initiating the productive catalytic cycle and leaving the alkyl iodide moiety intact.
Optimized Reaction Conditions for Aryl Halides
A successful Heck reaction hinges on the judicious selection of several key parameters: the palladium source, the ligand, the base, and the solvent.
Catalyst and Ligand Selection: The Heart of the Reaction
The choice of the palladium catalyst and its associated ligand is critical for achieving high efficiency and selectivity.
-
Palladium Precursors: Common and effective palladium precursors include Pd(OAc)₂, PdCl₂, and [Pd₂(dba)₃].[1] These are typically reduced in situ to the active Pd(0) species.[4]
-
Phosphine Ligands: For aryl bromides, the use of phosphine ligands is often essential.[2] Monodentate phosphines like PPh₃ and P(o-tol)₃ are classic choices. More electron-rich and bulky phosphines, such as P(t-Bu)₃, can be particularly effective for less reactive aryl bromides.[7] Bidentate phosphine ligands like BINAP can also be employed, especially in asymmetric Heck reactions.[4]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as a powerful class of ligands for the Heck reaction, offering high stability and catalytic activity, often allowing for lower catalyst loadings and milder reaction conditions.[1]
-
Phosphine-Free Systems: In some cases, particularly with highly reactive aryl iodides, the Heck reaction can proceed without the addition of a phosphine ligand.[4] However, for aryl bromides, ligand-free systems are generally less effective.
The Role of the Base and Solvent
-
Bases: A base is required to neutralize the hydrogen halide (HX) produced during the catalytic cycle and regenerate the Pd(0) catalyst.[4] Common choices include organic amines such as Et₃N and inorganic bases like K₂CO₃, NaOAc, and Cs₂CO₃.[1] The choice of base can influence the reaction rate and selectivity.
-
Solvents: The Heck reaction is typically carried out in polar aprotic solvents such as DMF, DMAc, NMP, or acetonitrile.[2] The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species.
Recommended Catalyst Systems and Conditions
The following table summarizes various catalyst systems and conditions that have been successfully employed for the Heck reaction of aryl bromides.
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-120 | [1] |
| Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMAc | 120-140 | [7] |
| [Pd₂(dba)₃] | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80-100 | [7] |
| PdCl₂ | None (for aryl iodides) | NaOAc | NMP | 100-140 | [4] |
| Pd(OAc)₂ | NHC Ligand | K₂CO₃ | Toluene | 80-110 | [1] |
Experimental Protocols
The following protocols provide a general framework for performing a chemoselective Heck reaction on 1-Bromo-4-(2-iodoethyl)benzene. It is crucial to optimize the reaction conditions for each specific substrate and alkene coupling partner.
General Protocol for a Small-Scale Heck Reaction
Materials:
-
1-Bromo-4-(2-iodoethyl)benzene (1.0 mmol)
-
Alkene (e.g., styrene, butyl acrylate) (1.2 mmol)
-
Palladium precursor (e.g., Pd(OAc)₂, 0.01-0.05 mmol)
-
Ligand (e.g., PPh₃, 0.02-0.10 mmol)
-
Base (e.g., Et₃N, 1.5 mmol)
-
Anhydrous solvent (e.g., DMF, 5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 1-Bromo-4-(2-iodoethyl)benzene, the alkene, and the base.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium precursor and the ligand (if using a solid phosphine). Add this mixture to the reaction flask.
-
Degassing (Optional but Recommended): Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas to remove any dissolved oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry.
Potential Side Reactions and Troubleshooting
While the Heck reaction is generally robust, several side reactions can occur:
-
Double Bond Isomerization: The double bond in the product can sometimes isomerize. This can often be minimized by using shorter reaction times and appropriate ligands.[4]
-
Formation of "Heck Reductive" Byproducts: This involves the reduction of the aryl halide to the corresponding arene. This can be more prevalent with certain catalyst systems and reaction conditions.
-
Oligomerization/Polymerization of the Alkene: This is more likely with electron-rich alkenes. Using a slight excess of the aryl halide can sometimes mitigate this.
-
Catalyst Decomposition: At high temperatures, the palladium catalyst can decompose to form inactive palladium black. The use of appropriate ligands can enhance catalyst stability.[2]
Conclusion
The chemoselective Heck reaction of 1-Bromo-4-(2-iodoethyl)benzene is a prime example of the strategic application of fundamental mechanistic principles to achieve a specific synthetic outcome. By leveraging the inherent differences in reactivity between C(sp²)–Br and C(sp³)–I bonds towards palladium catalysis, a selective transformation at the aryl bromide position is readily achievable. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this and similar transformations in their synthetic endeavors. Careful optimization of the catalyst system, base, and solvent for each specific substrate will ensure the highest yields and selectivities, further expanding the utility of this remarkable reaction in the synthesis of complex molecules.
References
-
Heck Reaction. (2023). Chemistry LibreTexts. [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Heck reaction. (2023). In Wikipedia. [Link]
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
-
The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. [Link]
-
SYNTHESIS OF SYMMETRICAL trans-STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. (n.d.). Organic Syntheses Procedure. [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2017). Beilstein Journal of Organic Chemistry. [Link]
-
Heck reaction of olefins and aryl halides: Scope of substrate. a (continued). (n.d.). ResearchGate. [Link]
-
Heck Reaction—State of the Art. (2018). MDPI. [Link]
-
The Heck Reaction: Reaction mechanism and tutorial. (2022). YouTube. [Link]
-
Irradiation-Induced Heck Reaction of Unactivated Alkyl Halides at Room Temperature. (2017). Journal of the American Chemical Society. [Link]
-
Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. (2001). Organic Letters. [Link]
-
Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. (2013). Springer. [Link]
Sources
The Strategic Role of 1-Bromo-4-(2-iodoethyl)benzene in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling a Versatile Scaffold for Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic selection of building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. 1-Bromo-4-(2-iodoethyl)benzene emerges as a uniquely valuable, yet often overlooked, bifunctional scaffold. Its true potential lies in the orthogonal reactivity of its two distinct halogenated moieties: a reactive primary alkyl iodide and a more stable aryl bromide. This structural dichotomy allows for a sequential and highly controlled introduction of diverse chemical functionalities, making it an ideal starting point for the synthesis of complex molecules, particularly in the realms of neuroprotective agents and advanced diagnostic tools like Positron Emission Tomography (PET) tracers. This guide provides an in-depth exploration of the applications of 1-Bromo-4-(2-iodoethyl)benzene, complete with detailed experimental protocols for its utilization in key synthetic transformations relevant to drug discovery and development.
Core Principles: The Power of Differential Reactivity
The synthetic utility of 1-Bromo-4-(2-iodoethyl)benzene is fundamentally rooted in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The primary iodoethyl group is an excellent leaving group, making it highly susceptible to nucleophilic substitution reactions, such as N-alkylation and C-alkylation. Conversely, the aryl bromide is significantly less reactive towards nucleophiles under typical alkylation conditions but is primed for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This disparity in reactivity enables a two-stage synthetic strategy, as depicted below.
Caption: Sequential functionalization strategy for 1-Bromo-4-(2-iodoethyl)benzene.
Application I: Synthesis of Neuroprotective Agent Precursors via N-Alkylation
The N-phenethyl moiety is a common structural motif in a variety of neurologically active compounds, including neuroprotective agents.[1][2][3] 1-Bromo-4-(2-iodoethyl)benzene serves as an excellent reagent for introducing the 4-bromophenethyl group onto amine-containing scaffolds, such as piperidines and other heterocyclic systems.[4][5][6] The resulting N-(2-(4-bromophenyl)ethyl) derivatives are valuable intermediates that can be further elaborated through modification of the aryl bromide.
Protocol 1: N-Alkylation of Piperidine with 1-Bromo-4-(2-iodoethyl)benzene
This protocol details the synthesis of 1-(2-(4-bromophenyl)ethyl)piperidine, a key intermediate for more complex neuroprotective agent candidates.
Materials:
-
1-Bromo-4-(2-iodoethyl)benzene (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-Bromo-4-(2-iodoethyl)benzene (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution with stirring.
-
Slowly add piperidine (1.2 eq) to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the pure 1-(2-(4-bromophenyl)ethyl)piperidine.
Self-Validation and Expected Outcome:
-
TLC Analysis: The product should have a different Rf value compared to the starting materials.
-
LC-MS Analysis: The product should show a major peak with the expected mass-to-charge ratio (m/z) corresponding to the protonated molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum should confirm the presence of both the 4-bromophenethyl and piperidine moieties, with characteristic shifts for the ethyl linker protons.
-
Yield: Typical yields for this type of N-alkylation reaction are in the range of 70-90%.
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₁₈BrN |
| Molecular Weight | 268.19 g/mol |
| Typical Yield | 70-90% |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.39 (d, 2H), 7.08 (d, 2H), 2.75-2.65 (m, 2H), 2.55-2.45 (m, 2H), 2.45-2.35 (m, 4H), 1.65-1.55 (m, 4H), 1.50-1.40 (m, 2H) |
Application II: Elaboration of the Aryl Scaffold via Suzuki-Miyaura Coupling
Following the successful N-alkylation, the aryl bromide of the intermediate provides a handle for further molecular diversification. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl groups.[7][8][9][10][11]
Protocol 2: Suzuki-Miyaura Coupling of 1-(2-(4-bromophenyl)ethyl)piperidine with Phenylboronic Acid
This protocol describes the synthesis of 1-(2-([1,1'-biphenyl]-4-yl)ethyl)piperidine, demonstrating the utility of the aryl bromide for creating more complex structures.
Materials:
-
1-(2-(4-bromophenyl)ethyl)piperidine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene and Water (4:1 v/v)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a Schlenk flask, combine 1-(2-(4-bromophenyl)ethyl)piperidine (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed toluene and water solvent mixture (4:1 v/v) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 6-12 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Application III: A Precursor for [¹⁸F]-Labeled PET Tracers
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in both clinical diagnostics and preclinical drug development.[12] Tracers labeled with the positron-emitting radionuclide fluorine-18 ([¹⁸F], t₁/₂ ≈ 110 min) are widely used. The synthesis of these tracers often involves the late-stage introduction of [¹⁸F]fluoride. 1-Bromo-4-(2-iodoethyl)benzene can be converted into a suitable precursor for [¹⁸F]fluoroethylation. For instance, the iodoethyl group can be displaced by a tosylate to create a precursor for direct nucleophilic [¹⁸F]fluorination.
Conceptual Workflow for PET Tracer Synthesis
Caption: Conceptual workflow for the synthesis of a PET tracer.
Protocol 3: [¹⁸F]Fluoroethylation of a Model Amine Precursor
This protocol outlines the general procedure for the radiolabeling of an amine-containing molecule using a [¹⁸F]fluoroethylating agent, which can be conceptually derived from 1-Bromo-4-(2-iodoethyl)benzene. Here, we describe the use of the commonly employed [¹⁸F]fluoroethyl tosylate for labeling a generic amine precursor.[13][14][15]
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]water (from cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Ethylene glycol ditosylate
-
Amine precursor (e.g., a des-ethylated version of a target drug)
-
Acetonitrile (CH₃CN), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
HPLC purification system with a radioactivity detector
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
Part A: Synthesis of [¹⁸F]Fluoroethyl Tosylate
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by repeated additions and evaporations of anhydrous acetonitrile under a stream of nitrogen.
-
Add a solution of ethylene glycol ditosylate in anhydrous acetonitrile to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
Heat the reaction mixture at 80-100 °C for 5-10 minutes.
-
The crude [¹⁸F]fluoroethyl tosylate is typically used directly in the next step after cooling.
Part B: [¹⁸F]Fluoroethylation of the Amine Precursor
-
To the cooled reaction vessel containing the crude [¹⁸F]fluoroethyl tosylate, add a solution of the amine precursor in anhydrous DMF.
-
Heat the reaction mixture at 100-120 °C for 10-15 minutes.[16]
-
After cooling, quench the reaction with water and inject the mixture onto a semi-preparative HPLC system for purification.
-
Collect the fraction corresponding to the desired [¹⁸F]-labeled product.
-
Remove the HPLC solvent under reduced pressure and reformulate the final product in a physiologically compatible solution (e.g., saline with ethanol).
Quality Control:
-
Radiochemical Purity: Determined by analytical HPLC, should be >95%.
-
Molar Activity: Calculated from the total radioactivity and the molar amount of the product, typically in the range of >37 GBq/µmol.[16]
-
Residual Solvents: Analyzed by GC to ensure levels are within pharmaceutically acceptable limits.
Conclusion
1-Bromo-4-(2-iodoethyl)benzene is a powerful and versatile building block in medicinal chemistry. Its well-defined and differential reactivity allows for the strategic and sequential construction of complex molecular architectures. The protocols and applications outlined in this guide demonstrate its utility in synthesizing precursors for neuroprotective agents and PET imaging tracers, highlighting its significant potential in accelerating drug discovery and development efforts. Researchers and scientists are encouraged to explore the full synthetic potential of this valuable reagent in their pursuit of novel therapeutics and diagnostics.
References
-
National Center for Biotechnology Information (2005). 3-N-(2-[18F]Fluoroethyl)spiperone. In Molecular Imaging and Contrast Agent Database (MICAD). Available: [Link]
-
MDPI (2023). Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities. Pharmaceuticals, 16(3), 355. Available: [Link]
-
Wikipedia (n.d.). N-Phenethyl-4-piperidinone. In Wikipedia. Retrieved January 26, 2026, from [Link]
-
MDPI (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3321. Available: [Link]
-
Springer Nature (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry, 7(1), 33. Available: [Link]
- Google Patents (2011). N-Alkylation of Opiates. US20110269964A1.
- Google Patents (2011). Process for the preparation of 4-bromophenyl derivatives. US20110155950A1.
-
MDPI (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available: [Link]
-
Nature (2019). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature Catalysis, 2, 606–612. Available: [Link]
-
Western University (2023). Development of an 18F Radiolabeling Method Using Solid Phase Chemistry. Electronic Thesis and Dissertation Repository. 9276. Available: [Link]
-
Frontiers (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 915579. Available: [Link]
-
ResearchGate (2025). Examples of N‐alkylated alkaloids and drug molecules. Retrieved from [Link]
-
PubMed (2025). Semi-Synthesis and Biological Evaluation of Phyllanthin Derivatives as Potential Neuroprotective Agents. Archiv der Pharmazie, e2500115. Available: [Link]
-
ResearchGate (2015). 2-[18F]Fluoroethyl tosylate – a versatile tool for building of 18F based radiotracers for positron emission tomography. Retrieved from [Link]
-
PubMed (2011). Development of new indole-derived neuroprotective agents. Bioorganic & Medicinal Chemistry, 19(9), 2846-2856. Available: [Link]
-
Organic Chemistry Portal (n.d.). Suzuki Coupling. Retrieved January 26, 2026, from [Link]
-
ResearchGate (2019). emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. Retrieved from [Link]
-
PubMed Central (2021). Radiosynthesis and Evaluation of A Fluorine-18 Radiotracer [18F]FS1P1 for Imaging Sphingosine-1-Phosphate Receptor 1. Molecules, 26(11), 3321. Available: [Link]
-
PubMed Central (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][17]naphthyrin-5(6H)-one. Tetrahedron, 72(43), 6826-6831. Available: [Link]
-
MDPI (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 26(11), 3321. Available: [Link]
-
MDPI (2020). Synthesis and Evaluation of a 18 F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. Molecules, 25(18), 4243. Available: [Link]
-
Express Polymer Letters (2008). Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in aqueous solution. Express Polymer Letters, 2(4), 251-255. Available: [Link]
-
ACS Publications (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Chemical Reviews, 114(23), 11571-11592. Available: [Link]
-
MDPI (2023). Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities. Molecules, 28(13), 5122. Available: [Link]
-
Diva Portal (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 86(14), 9576-9583. Available: [Link]
- Google Patents (2000). Process for producing 1-bromo-4-phenylbutane. US6037509A.
-
Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
MDPI (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available: [Link]
-
Royal Society of Chemistry (2015). 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography. MedChemComm, 6, 1753-1766. Available: [Link]
-
ResearchGate (2007). Use of 2-[18F]fluoroethyl bromide in synthesis of O-(2′-[18F]fluoroethyl)-L-tyrosine, a radiotracer for PET diagnostics of brain tumors. Retrieved from [Link]
-
LookChem (n.d.). 1-(4-Bromophenyl)ethanol. Retrieved January 26, 2026, from [Link]
-
ResearchGate (2021). The medicinal chemistry of piperazines: A review. Retrieved from [Link]
-
ChemBK (n.d.). 1-bromo-4-ethoxy-benzene. Retrieved January 26, 2026, from [Link]
-
PubMed Central (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2583820. Available: [Link]
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- 3. Development of new indole-derived neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 16. 3-N-(2-[18F]Fluoroethyl)spiperone - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Navigating the Nuances of Heck Coupling: A Technical Support Guide for Researchers
Prepared by a Senior Application Scientist
Welcome to the Technical Support Center for the Heck coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-C bond-forming reaction. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot and optimize your Heck coupling reactions effectively. This resource is structured in a question-and-answer format to directly address the common challenges and side reactions encountered with substituted aryl halides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Heck reaction is resulting in a mixture of linear (β) and branched (α) regioisomers. How can I control the regioselectivity?
A1: Understanding and controlling regioselectivity in the Heck reaction is fundamentally about directing the migratory insertion step. This is influenced by the electronic nature of the catalytic cycle, which can be either neutral or cationic.
The regiochemical outcome of the Heck reaction is determined during the migratory insertion of the olefin into the palladium-aryl bond. The choice between the formation of the linear (β) or branched (α) product is dictated by both steric and electronic factors, which can be manipulated by careful selection of reaction parameters.[1][2]
The Two Mechanistic Pathways:
-
Neutral Pathway: This pathway is typically operative when using aryl halides (Ar-I, Ar-Br, Ar-Cl). The halide anion remains coordinated to the palladium center, resulting in a neutral intermediate. In this scenario, the regioselectivity is primarily governed by steric effects . The aryl group will preferentially add to the less sterically hindered carbon of the alkene, leading to the linear (β) product .[1][2]
-
Cationic Pathway: This pathway is favored when using aryl triflates (Ar-OTf) or when halide scavengers, such as silver (Ag⁺) or thallium (Tl⁺) salts, are added to a reaction with aryl halides.[3] These additives promote the dissociation of the halide anion, generating a cationic palladium complex. In the cationic pathway, electronic effects become dominant. The aryl group is directed to the more electron-deficient carbon of the alkene, which can lead to the formation of the branched (α) product , especially with electron-rich olefins.[1][4]
Troubleshooting Steps:
-
To Favor the Linear (β) Product:
-
Ensure you are in the neutral pathway: If you are using an aryl triflate, consider switching to the corresponding aryl bromide or iodide.
-
Ligand Choice: Employ monodentate phosphine ligands like PPh₃ or P(o-tol)₃. These ligands are less likely to force a cationic pathway compared to some bidentate ligands.[1]
-
Avoid Halide Scavengers: Do not add silver or thallium salts to your reaction.
-
Solvent Choice: Use less polar, non-coordinating solvents.
-
-
To Favor the Branched (α) Product:
-
Induce the Cationic Pathway:
-
If starting with an aryl halide, add a halide scavenger. A common choice is silver phosphate (Ag₃PO₄) or silver triflate (AgOTf).
-
Switch your substrate from an aryl halide to an aryl triflate.
-
-
Ligand Selection: Use bidentate phosphine ligands, such as BINAP or dppp, which can favor the cationic pathway.[1]
-
Solvent Considerations: Polar, coordinating solvents can help stabilize the cationic palladium intermediate.
-
Q2: I am observing significant amounts of isomerized alkene byproducts. What is the cause and how can I prevent this?
A2: Alkene isomerization is a common side reaction in the Heck coupling and arises from the reversibility of the β-hydride elimination step.
After the desired migratory insertion, the resulting alkyl-palladium intermediate undergoes β-hydride elimination to form the product and a palladium-hydride species (H-Pd-X). This palladium-hydride can then re-add to the newly formed double bond in the product, but in the opposite orientation. A subsequent β-hydride elimination from this new intermediate leads to an isomer of the desired product. This process is often referred to as "double bond migration."[1][2]
Mechanism of Alkene Isomerization
Caption: The Heck catalytic cycle and key competing side reaction pathways.
References
-
Heck Reaction - Chemistry LibreTexts. (2023). Available at: [Link]
-
Heck Reaction. In Organic Chemistry Portal. Available at: [Link]
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
-
The Intramolecular Heck Reaction. (2004). Available at: [Link]
-
Heck reaction. In Wikipedia. Available at: [Link]
-
Troubleshooting a difficult Heck reaction. (2024). Reddit. Available at: [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). PMC. Available at: [Link]
-
A New Mode of Operation of Pd-NHC Systems Studied in a Catalytic Mizoroki–Heck Reaction. (2017). Organometallics. Available at: [Link]
-
Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics. (2013). NIH. Available at: [Link]
Sources
Improving yields for Suzuki coupling with bromo-iodo substrates
An essential tool in synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction facilitates the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction is fundamental in the production of pharmaceuticals, agrochemicals, and complex organic materials.[2] However, when working with substrates containing multiple, yet distinct, halide leaving groups, such as bromo-iodo arenes, achieving chemoselective coupling presents a significant challenge.
This technical support guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to improve yields and selectivity in Suzuki coupling reactions with bromo-iodo substrates. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: Why is chemoselectivity a primary concern with bromo-iodo substrates?
The challenge lies in the differential reactivity of the carbon-halogen bonds. The rate-determining step in the Suzuki catalytic cycle is typically the oxidative addition of the aryl halide to the Pd(0) catalyst.[3] The bond strength of C–X decreases down the halogen group (C–Br > C–I), meaning the C–I bond is weaker and more susceptible to cleavage.[2] This inherent reactivity difference dictates that the oxidative addition occurs preferentially at the C–I bond. The general order of reactivity for halides is I >> Br > OTf >> Cl > F.[3] Therefore, controlling the reaction conditions is critical to selectively target one site over the other or to achieve a sequential coupling.
Q2: How can I achieve selective mono-coupling at the more reactive iodine position?
To favor mono-arylation at the iodine position, the key is to use conditions that exploit the natural reactivity difference while preventing the subsequent, more difficult coupling at the bromine position.
-
Catalyst System: A classic and often effective catalyst for this purpose is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. It is generally less reactive than more modern ligand systems, which helps differentiate between the two halide positions.
-
Temperature: Lower reaction temperatures (e.g., room temperature to 50 °C) can provide enough energy to activate the C-I bond without overcoming the higher activation barrier for the C-Br bond.[4]
-
Reaction Time: Careful monitoring of the reaction (e.g., by TLC or LC-MS) is crucial. Stopping the reaction once the bromo-iodo starting material is consumed prevents the formation of the di-substituted product.
-
Base: Milder bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are often sufficient and help prevent side reactions that can occur with stronger bases.[3]
Q3: What are the best strategies if I observe coupling at the bromine position or low yields for C-I coupling?
Observing undesired reactivity or low yields indicates that the catalytic system is either too active, leading to poor selectivity, or not active enough. The choice of ligand is crucial for modulating the catalyst's reactivity.[5][6]
-
Ligand Choice: Ligands stabilize the palladium catalyst and modulate its electronic and steric properties. For substrates where C-I coupling is sluggish, switching from PPh₃ to more electron-rich and bulky monophosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the oxidative addition and subsequent steps, leading to higher yields.[5][6][7]
-
Palladium Precursor: Using a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a specific ligand allows for more precise tuning of the catalyst's activity compared to pre-formed complexes like Pd(PPh₃)₄.[8]
-
Solvent and Base Combination: The interplay between the base and solvent is critical.[3] For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) in solvents such as dioxane or DMF may be necessary to facilitate the transmetalation step.[3]
Q4: What is the role of the base, and how does it influence the reaction?
The base is essential for the Suzuki coupling to proceed; in its absence, the transmetalation step does not occur.[8][9] The base plays multiple roles in the catalytic cycle:
-
Activation of the Organoboron Species: The base reacts with the boronic acid to form a more nucleophilic boronate species (-ate complex), which enhances its ability to transfer the organic group to the palladium center.[8][9]
-
Formation of Palladium Complexes: It can participate in the formation of active palladium-alkoxide or -hydroxide complexes.[9]
-
Acceleration of Reductive Elimination: In some cases, the base can accelerate the final reductive elimination step.[9]
The choice of base can significantly impact yield and selectivity. Weak bases (e.g., K₂CO₃, NaHCO₃) are suitable for simple, selective C-I couplings. For less reactive substrates or for targeting the C-Br bond, stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[1]
The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is fundamental to troubleshooting and optimizing your reaction.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Mono-Coupled Product | 1. Inefficient catalyst turnover. 2. Decomposition of the boronic acid. 3. Poor catalyst/ligand choice. | 1. Increase Catalyst Loading: Raise from 1-2 mol% to 5 mol%. 2. Use a Boronic Ester: Switch from a boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester to prevent protodeboronation.[6] 3. Screen Ligands: Test a panel of ligands. Electron-rich, bulky phosphines (e.g., cataCXium A, SPhos) or NHCs often improve yields.[1] |
| Poor Selectivity (Mixture of C-I and C-Br coupling) | 1. Reaction temperature is too high. 2. Catalyst system is too reactive. 3. Reaction run for too long. | 1. Lower Temperature: Reduce the temperature to room temp or 40-50 °C.[4] 2. Use a Less Active Catalyst: Switch to Pd(PPh₃)₄ or use a less electron-rich ligand.[4] 3. Monitor Reaction Closely: Stop the reaction as soon as the starting material is consumed. |
| Significant Starting Material Remaining | 1. Inactive catalyst (e.g., Pd black formation). 2. Insufficiently strong base. 3. Poor solubility of reagents. | 1. Use Bulky Ligands: Ligands like Buchwald's biarylphosphines or NHCs prevent palladium agglomeration.[6][7] 2. Change Base: Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 3. Solvent Selection: Ensure all components are soluble. A mixture of solvents like dioxane/water or toluene/water can be effective.[1] |
| Homo-coupling of Boronic Acid (R²-R²) | 1. Presence of oxygen in the reaction mixture. 2. High reaction temperature. 3. Certain palladium(II) precatalysts can promote this side reaction. | 1. Degas Thoroughly: Sparge the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst. 2. Lower Temperature: Run the reaction at the lowest effective temperature. 3. Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize pathways that favor homo-coupling. |
| Dehalogenation of Starting Material (Hydrodehalogenation) | 1. Presence of a hydride source. 2. Certain solvents (like alcohols) or bases (like amines) can act as hydride donors.[6] | 1. Use Aprotic Solvents: Switch from alcoholic solvents to dioxane, toluene, or DMF. 2. Avoid Amine Bases: Use inorganic bases like carbonates or phosphates. 3. Ensure High Purity Reagents: Impurities can sometimes be a source of hydrides. |
Decision Workflow for Optimizing Selectivity
For researchers new to this specific challenge, the following workflow provides a logical progression for reaction optimization.
Experimental Protocol: Selective Mono-Arylation of 1-Bromo-4-iodobenzene
This protocol provides a starting point for the selective Suzuki-Miyaura coupling at the iodine position.
Reagents & Equipment:
-
1-Bromo-4-iodobenzene (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Pd(PPh₃)₄ (0.02 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add 1-bromo-4-iodobenzene, the arylboronic acid, and sodium carbonate.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The reaction concentration is typically set to 0.1-0.2 M with respect to the limiting reagent.
-
Degassing: Sparge the resulting suspension with an inert gas for 15 minutes while stirring.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask. The mixture may change color.
-
Reaction: Heat the reaction mixture to 50 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is complete when the 1-bromo-4-iodobenzene spot is no longer visible.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-bromo-4'-substituted-biphenyl.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling.... [Link]
-
ResearchGate. (PDF) Optimization of the Suzuki-Miyaura Cross-coupling. [Link]
-
ResearchGate. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... | Download Table. [Link]
-
Hopkins. The Role of Suzuki Coupling Ligands in Modern Organic Synthesis. [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
ResearchGate. Mechanochemical Activation Switches the Chemoselectivity of the Suzuki–Miyaura Cross‐Coupling to Give Azobenzenes. [Link]
-
Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
Organometallics - ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
National Institutes of Health (NIH). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
St. Olaf College. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations. [Link]
-
Dalton Transactions (RSC Publishing). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Products from 1-Bromo-4-(2-iodoethyl)benzene Reactions
Welcome to the technical support guide for navigating the purification challenges associated with reactions involving 1-bromo-4-(2-iodoethyl)benzene. This bifunctional reagent is a valuable building block in medicinal chemistry and materials science, offering two distinct reactive sites: a primary alkyl iodide prone to nucleophilic substitution and an aryl bromide ideal for metal-catalyzed cross-coupling. This dual reactivity, while synthetically advantageous, often leads to complex crude product mixtures. This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve high purity for your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is the universal first step for purifying any crude reaction mixture derived from 1-bromo-4-(2-iodoethyl)benzene?
A: The indispensable first step is a liquid-liquid extraction (LLE), often referred to as an aqueous workup.[1][2] This procedure is designed to remove the bulk of inorganic materials used in the reaction, such as bases (e.g., K₃PO₄, Na₂CO₃), salts, and any water-soluble organic byproducts.[3] A typical LLE involves partitioning the crude reaction mixture between an immiscible organic solvent (like ethyl acetate or dichloromethane) and an aqueous phase. This simple, rapid technique significantly cleans the sample before more refined purification methods like chromatography are employed.[2]
Q2: My target compound is a solid. Should I use recrystallization or flash chromatography?
A: The choice depends on the impurity profile and the compound's solubility properties.
-
Recrystallization is an excellent and cost-effective method for achieving very high purity if your desired product is a solid and constitutes the major component of the crude mixture.[4] It works best when the impurities have significantly different solubility in the chosen solvent system than your product. The key is to find a solvent that dissolves your product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[4]
-
Flash Chromatography is the more versatile and often necessary technique, especially for complex mixtures containing multiple byproducts with polarities similar to your product.[5] It is the preferred method for separating non-crystalline (oily) products or for isolating a minor component from a reaction mixture.[5][6]
Q3: How can I remove the residual palladium catalyst that gives my product a gray or black tint?
A: Residual palladium, often in the form of palladium black, is a common issue in cross-coupling reactions.[7] Standard silica gel chromatography can sometimes remove it, but often a dedicated step is required. You can try stirring the crude product in a solvent like ethyl acetate with a palladium scavenger, such as activated carbon or a specialized thiol-functionalized silica gel, followed by filtration through a pad of Celite®. This is often very effective at adsorbing the metallic impurities before final purification.
Q4: My product appears to be degrading on the silica gel column. What are my options?
A: Product degradation on silica gel can occur if the compound is sensitive to acid. Standard silica gel is slightly acidic.
-
Neutralize the Silica: You can prepare a slurry of silica gel in your starting eluent and add a small amount of a non-nucleophilic base, like triethylamine (~0.1-1% v/v), before packing the column.[8] This deactivates the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or a reverse-phase C18 silica for very non-polar compounds.
-
Minimize Contact Time: Perform the chromatography as quickly as possible. A well-optimized "flash" chromatography, as the name implies, minimizes the time the compound spends on the column.[8]
Troubleshooting Guides: Specific Scenarios
This section addresses common purification challenges encountered in two major reaction classes involving 1-bromo-4-(2-iodoethyl)benzene.
Scenario A: Nucleophilic Substitution at the Iodoethyl Group
In these reactions, the primary iodide is displaced by a nucleophile (e.g., an amine, azide, or phenoxide). A major competing pathway is E2 elimination, leading to the formation of 1-bromo-4-vinylbenzene.
Problem: My crude product is a mixture of the desired substituted product, unreacted starting material, and the 1-bromo-4-vinylbenzene byproduct.
Q: How do I design a purification strategy to isolate my desired product?
A: The key to separation is exploiting the polarity differences between the components. The starting material and the vinyl byproduct are relatively non-polar. Your desired product, now containing a new functional group from the nucleophile, is typically more polar. This difference is ideal for separation by flash column chromatography.
Detailed Protocol: Purification via Flash Column Chromatography
-
Initial Workup:
-
Quench the reaction mixture and perform a liquid-liquid extraction as described in the FAQs. Extract with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous Na₂SO₄ or MgSO₄.[7]
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude oil or solid.
-
-
TLC Analysis & Solvent System Development:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate and elute with various solvent systems to find one that gives good separation. A good target is to have the desired product with an R_f value of approximately 0.3.[8]
-
Analyze the plate under a UV lamp (254 nm) and/or with a chemical stain (e.g., potassium permanganate) to visualize all spots. The less polar starting material and vinyl byproduct should have higher R_f values than your more polar product.
-
| Component | Typical Polarity | Expected R_f Value |
| 1-bromo-4-vinylbenzene | Low | High |
| 1-Bromo-4-(2-iodoethyl)benzene | Low-Medium | Medium-High |
| Desired S_N2 Product | Medium-High | Low |
-
Flash Chromatography Execution:
-
Pack a glass column with silica gel 60.[8]
-
Load your crude product onto the column (either directly as a concentrated solution or pre-adsorbed onto a small amount of silica).
-
Elute the column with the optimized solvent system from your TLC analysis. You can use an isocratic elution (constant solvent mixture) or a gradient elution (gradually increasing the polarity).
-
Collect fractions and analyze them by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Scenario B: Suzuki Cross-Coupling at the Aryl Bromide Position
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base.[9] The crude mixture often contains the desired biaryl product, unreacted starting material, boronic acid/ester, and homocoupled byproducts.
Problem: After my Suzuki reaction and aqueous workup, my crude NMR shows a complex mixture. How do I isolate the target biaryl product?
A: This is a classic purification challenge where flash chromatography is essential. The components generally have distinct polarities, allowing for effective separation. The desired product is often less polar than the boronic acid starting material but may have a polarity similar to the starting aryl bromide.
Visual Workflow: General Post-Reaction Purification
Caption: General purification workflow after a synthesis step.
Q: What is a reliable protocol for purifying the product of a Suzuki coupling?
A: The strategy is similar to the one for substitution products but requires careful optimization of the chromatography solvent system to resolve the product from the starting aryl bromide and any homocoupled aryl bromide byproduct.
Purification Strategy for Suzuki Coupling Products
-
Aqueous Workup: After the reaction, perform a thorough aqueous workup. A wash with a dilute base (e.g., 1M NaOH) can help remove unreacted boronic acid, which forms a water-soluble boronate salt.[10] Follow with a water and then a brine wash.
-
Palladium Removal (Optional): If significant palladium black is present, use the activated carbon or scavenger resin method described in the FAQs.
-
TLC and Column Chromatography:
-
Develop a solvent system using a non-polar solvent mixture, such as hexanes/ethyl acetate or hexanes/dichloromethane.
-
The desired biaryl product is typically non-polar. The starting aryl bromide is also non-polar, but the addition of the new aryl group often slightly changes its polarity, which is enough for separation.
-
Carefully run the flash column, collecting small fractions. The separation between the starting material and the product can be challenging, so a shallow solvent gradient (a slow increase in the polar solvent) is often beneficial.
-
| Typical Elution Order (Normal Phase Silica) | Description |
| 1st: Boronic Acid Homocoupling (Biphenyl) | Very non-polar byproduct. |
| 2nd: Product / Starting Material | Often elute close together; requires optimized conditions. |
| 3rd: Unreacted Boronic Acid/Ester | More polar; may stick to the baseline in non-polar solvents. |
| 4th: Catalyst Ligands (e.g., PPh₃ oxide) | Polar byproducts. |
Visual Guide: Troubleshooting Flash Chromatography
Caption: Decision tree for optimizing column chromatography conditions.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information for: Highly efficient thermally activated delayed fluorescence materials based on carbazole-carborane dyads. Retrieved January 26, 2026, from [Link]
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved January 26, 2026, from [Link]
-
Biotage. (n.d.). Successful flash chromatography. Retrieved January 26, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved January 26, 2026, from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved January 26, 2026, from [Link]
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved January 26, 2026, from [Link]
-
ChemHelpASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 26, 2026, from [Link]
-
JoVE. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 26, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Bromo-4-iodobenzene. PubChem. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). 1-Bromo-4-iodobenzene. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Bromo-4-(2-iodoethyl)benzene. PubChem. Retrieved January 26, 2026, from [Link]
Sources
- 1. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 2. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. biotage.com [biotage.com]
- 6. orgsyn.org [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
Impact of base and solvent choice on Heck reaction outcomes
A Senior Application Scientist's Guide to Base and Solvent Selection
Welcome to our dedicated technical support center for the Mizoroki-Heck reaction. As a cornerstone of modern synthetic chemistry, the Heck reaction's success is profoundly influenced by the subtle interplay of its components.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choices of base and solvent, moving beyond rote memorization of conditions to a deeper, mechanistic understanding. Here, we address common challenges and provide field-proven insights to troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the roles of the base and solvent in the Heck reaction.
Q1: What is the primary role of the base in the Heck reaction?
The base serves a crucial, non-negotiable role in the catalytic cycle: to regenerate the active Pd(0) catalyst.[3] After the desired product is formed through β-hydride elimination, the palladium is in a Pd(II) state, complexed with a hydride and the halide from the starting material (L₂PdHX). The base neutralizes the generated acid (HX), facilitating the reductive elimination that regenerates the L₂Pd(0) species, allowing it to re-enter the catalytic cycle.[3][4] Without a base, the cycle would terminate after a single turnover.
Q2: How does the choice of base affect side reactions like olefin isomerization?
Olefin isomerization is a common side reaction where the double bond in the product migrates to a different position. This occurs because the β-hydride elimination step is reversible.[3][5] If the newly formed product and the Pd-H species do not dissociate quickly, the Pd-H can re-add to the product olefin (hydropalladation) and then eliminate from a different position.
The choice of base is critical here. A strong, non-coordinating base can facilitate rapid and irreversible removal of the proton from the [HPd(II)XL₂] complex, preventing the reverse reaction and minimizing isomerization.[3][5] Inorganic bases like carbonates or phosphates are often effective. In some cases, adding silver salts (e.g., Ag₂CO₃) can also suppress isomerization by acting as halide scavengers, which can accelerate the desired reductive elimination.[3][5]
Q3: What are the key functions of the solvent in a Heck reaction?
The solvent is far more than an inert medium; it actively influences multiple stages of the reaction:
-
Solubilization: The solvent must dissolve the aryl halide, olefin, palladium catalyst, ligands, and the base to ensure a homogeneous reaction environment.
-
Catalyst Stabilization: In "ligandless" reactions, coordinating solvents like DMF or NMP can stabilize the Pd(0) catalytic species, preventing its aggregation into inactive palladium black.
-
Reaction Pathway Influence: The polarity of the solvent can determine the dominant mechanistic pathway. Polar, coordinating solvents can favor a "cationic pathway" (especially with substrates like aryl triflates), which can alter the reaction's regioselectivity compared to the standard "neutral pathway" that predominates in less polar media.[3]
-
Rate Acceleration: Dipolar aprotic solvents like DMF, DMAc, and NMP are commonly used because they can accelerate the oxidative addition step and stabilize the charged intermediates involved in the catalytic cycle.[1]
Q4: How do I choose between an organic and an inorganic base?
The decision depends on several factors, including substrate compatibility, desired reaction temperature, and solubility.
| Base Type | Examples | pKa (approx.) | Advantages | Disadvantages |
| Organic Amines | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), DBU | 10.7, 11 | Good solubility in organic solvents, effective for many standard reactions. | Can act as ligands, potentially interfering with the catalyst. Lower boiling points limit reaction temperature. Can undergo side reactions. |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃, Na₂CO₃ | 10.3 (HCO₃⁻) | High thermal stability, generally inexpensive, less prone to side reactions, often effective at preventing olefin isomerization. | Poor solubility in many organic solvents, often requiring polar aprotic solvents or phase-transfer catalysts. |
| Inorganic Phosphates | K₃PO₄ | 12.3 (HPO₄²⁻) | Stronger base than carbonates, useful for less reactive aryl chlorides. | Similar solubility issues to carbonates. |
| Inorganic Acetates | NaOAc, KOAc | 4.7 (AcOH) | Mild base, useful for sensitive substrates where stronger bases might cause decomposition. | Often requires higher temperatures due to lower basicity.[3] |
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: Low or No Product Conversion
Q: My reaction has stalled with starting material remaining. Could the base be too weak or insoluble?
A: Absolutely. The regeneration of the Pd(0) catalyst is kinetically significant. If the base is too weak (e.g., NaOAc for a challenging coupling), it may not be able to deprotonate the HPd(II)X intermediate efficiently, leading to a low concentration of the active catalyst.[3][4] Similarly, if an inorganic base like K₂CO₃ is used in a non-polar solvent like toluene without a phase-transfer catalyst, it will remain largely in the solid phase and be ineffective.
Troubleshooting Steps:
-
Increase Basicity: Switch from an acetate or carbonate to a stronger base like K₃PO₄, especially when using less reactive aryl bromides or chlorides.
-
Improve Solubility: If using an inorganic base, ensure your solvent is sufficiently polar (e.g., DMF, NMP, DMAc).[1] Alternatively, for less polar solvents, add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).
-
Consider a Homogeneous Base: Switch to a soluble organic base like triethylamine or a proton sponge, but be mindful of potential ligand effects.[3]
Q: My catalyst appears to have crashed out of solution as palladium black. How is this related to my solvent choice?
A: The formation of palladium black indicates the aggregation of the active, soluble Pd(0) catalyst into an inactive, heterogeneous form. This is often a result of insufficient stabilization of the catalytic species.
The solvent plays a key role in stabilizing "ligandless" or coordinatively unsaturated palladium intermediates. Highly coordinating, polar aprotic solvents like DMF and NMP are excellent at solvating and stabilizing the Pd(0) nanoparticles, keeping them in the catalytic cycle.[1] If you are running the reaction in a less coordinating solvent (e.g., toluene, dioxane) without a sufficiently strong coordinating ligand, catalyst decomposition is more likely.
Troubleshooting Steps:
-
Switch to a More Coordinating Solvent: Change the solvent to DMF, NMP, or DMAc.
-
Add/Modify Ligands: Ensure you are using an appropriate phosphine or N-heterocyclic carbene (NHC) ligand that can stabilize the catalyst throughout the cycle.
-
Lower the Temperature: High temperatures can accelerate catalyst decomposition. If possible, try running the reaction at a lower temperature, though this may require a more active catalyst system.
Problem: Poor Regio- or Stereoselectivity
Q: My reaction is producing a mixture of linear and branched isomers. How can solvent choice influence this?
A: Regioselectivity in the Heck reaction is determined during the migratory insertion step and is highly dependent on the mechanistic pathway.[3]
-
Neutral Pathway: This is the "classic" pathway, often seen with aryl halides (Ar-I, Ar-Br) in solvents like DMF or acetonitrile.[3] In this pathway, steric factors dominate, and the aryl group typically adds to the less substituted carbon of the olefin, leading to the linear product.
-
Cationic Pathway: This pathway is favored when using aryl triflates (Ar-OTf) or when halide scavengers (like silver or thallium salts) are added.[3] Highly polar, non-coordinating solvents can also promote this pathway. Here, electronic factors are more influential, and for electron-rich olefins, addition to the more substituted carbon (leading to the branched product) can be favored.
Troubleshooting Steps:
-
To Favor the Linear Product: Ensure you are operating via the neutral pathway. Use aryl bromides or iodides in standard polar aprotic solvents like DMF or NMP without halide scavengers.
-
To Favor the Branched Product: Attempt to force the cationic pathway. Use an aryl triflate as the starting material. If using an aryl halide, add a stoichiometric amount of a silver salt (e.g., Ag₃PO₄).
Experimental Protocols & Best Practices
Trustworthy results come from robust, validated protocols. Below is a general procedure and a guide for self-validating your reaction conditions.
General Protocol for a Standard Heck Reaction
This protocol is a starting point and should be optimized for your specific substrates.
-
Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), ligand (if used, e.g., PPh₃, 2-10 mol%), and base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the aryl halide (1.0 equivalent), the olefin (1.1-1.5 equivalents), and the anhydrous solvent (e.g., DMF, 0.1-0.5 M concentration).
-
Reaction: Heat the mixture to the desired temperature (typically 80-140 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Self-Validation: Screening Base and Solvent
When developing a new Heck reaction, a parallel screen is the most efficient way to find optimal conditions.
-
Setup: Arrange an array of reaction vials (e.g., in a heating block).
-
Stock Solutions: Prepare stock solutions of your aryl halide/olefin mixture in a volatile solvent and a stock solution of the catalyst/ligand mixture if applicable. This ensures uniform addition to each vial.
-
Variable Addition: To each vial, add a different base (e.g., NaOAc, K₂CO₃, K₃PO₄, Et₃N) and a different solvent (e.g., DMF, NMP, Dioxane, Toluene).
-
Constant Addition: Add the stock solutions of reactants and catalyst to each vial.
-
Execution: Seal all vials, purge with inert gas, and heat the block to the desired temperature for a set period (e.g., 12 hours).
-
Analysis: Cool the array, quench all reactions, and analyze a small aliquot from each vial by LC-MS or GC-MS using an internal standard to determine conversion and yield of the desired product. This quantitative data will clearly indicate the best-performing conditions.
References
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Heck Reaction. (2023). Chemistry LibreTexts. [Link]
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Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Gondal, S., et al. (2017). Heck Reaction—State of the Art. MDPI. [Link]
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The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. [Link]
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Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]
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Heck Reactions. (2022). Royal Society of Chemistry. [Link]
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Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. [Link]
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A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. (2007). ACS Publications. [Link]
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Validation & Comparative
A-Comparative-Guide-to-the-Reactivity-of-1-Bromo-4-(2-iodoethyl)benzene-and-1-bromo-4-iodobenzene-in-Cross-Coupling-Reactions
For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. This guide provides an in-depth comparison of the reactivity of two structurally related aryl halides: 1-bromo-4-(2-iodoethyl)benzene and 1-bromo-4-iodobenzene. While both molecules possess a brominated aromatic ring, the nature and position of the iodine atom significantly influence their behavior in common cross-coupling reactions, offering distinct strategic advantages in multistep syntheses.
Core Reactivity Principles: Aryl vs. Alkyl Halides
The fundamental difference in reactivity between the two title compounds stems from the hybridization of the carbon atom attached to the iodine. In 1-bromo-4-iodobenzene, the iodine is bonded to an sp²-hybridized carbon of the benzene ring, classifying it as an aryl iodide. In contrast, the iodine in 1-bromo-4-(2-iodoethyl)benzene is attached to an sp³-hybridized carbon of the ethyl side chain, making it an alkyl iodide.
This distinction is critical. Aryl halides are generally less reactive than alkyl halides in nucleophilic substitution reactions but are prime substrates for palladium-catalyzed cross-coupling reactions.[1] The reactivity of aryl halides in such transformations generally follows the order of the carbon-halogen bond strength: C-I < C-Br < C-Cl.[2] This trend is a consequence of the bond dissociation energies, where the weaker C-I bond is more readily cleaved during the oxidative addition step of the catalytic cycle.[3][4]
Chemoselectivity in Palladium-Catalyzed Cross-Coupling Reactions
The presence of two different halogen atoms in 1-bromo-4-iodobenzene allows for selective functionalization. The carbon-iodine (C-I) bond is more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-bromine (C-Br) bond.[5] This differential reactivity enables chemoselective cross-coupling reactions, where the iodine position can be selectively reacted while leaving the bromine atom available for subsequent transformations.[5] This is a powerful strategy for the synthesis of unsymmetrical biaryl compounds and other complex molecules.[5]
In the case of 1-bromo-4-(2-iodoethyl)benzene, the situation is more nuanced. While the aryl bromide can participate in cross-coupling reactions, the primary alkyl iodide presents an alternative reaction site. The relative reactivity will depend on the specific reaction conditions and the nature of the cross-coupling partners.
Experimental Evidence: A Comparative Overview
To illustrate the divergent reactivity of these two compounds, we will consider their behavior in several common palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a cornerstone of modern organic synthesis.[6]
-
1-bromo-4-iodobenzene: In a Suzuki-Miyaura coupling, the reaction will preferentially occur at the more reactive C-I bond. This allows for a stepwise approach to synthesize complex biaryl structures. For instance, reaction with an arylboronic acid under standard Suzuki conditions (e.g., Pd(PPh₃)₄, base) will yield a 4-bromo-4'-substituted biphenyl, which can then undergo a second Suzuki coupling at the C-Br bond.
-
1-bromo-4-(2-iodoethyl)benzene: The primary alkyl iodide is generally more reactive than the aryl bromide in nucleophilic substitution reactions. However, in the context of Suzuki coupling, which proceeds via a different mechanism, the aryl bromide is the more likely site of reaction. Suzuki couplings of unactivated secondary alkyl halides have been developed, but they often require specific catalyst systems.[7] Therefore, under typical Suzuki conditions, one would expect the reaction to occur at the aryl bromide position.
Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8]
-
1-bromo-4-iodobenzene: Similar to the Suzuki coupling, the Sonogashira reaction on 1-bromo-4-iodobenzene exhibits high chemoselectivity for the C-I bond.[9] This allows for the selective introduction of an alkynyl group at the iodine position. Experimental data shows that aryl iodides react readily under mild conditions, while aryl bromides often require higher temperatures or more active catalysts to achieve comparable yields.[10][11]
-
1-bromo-4-(2-iodoethyl)benzene: The primary alkyl iodide can also participate in Sonogashira-type couplings, though this is less common than with aryl halides. The relative rates of reaction at the aryl bromide versus the alkyl iodide would be highly dependent on the specific catalyst and reaction conditions employed. It is plausible that under certain conditions, a selective reaction at the aryl bromide could be achieved.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene.[12]
-
1-bromo-4-iodobenzene: The higher reactivity of the C-I bond in the oxidative addition step makes it the preferred site for the Heck reaction.[13][14] This allows for the selective formation of a substituted styrene at the iodine position, with the bromine atom remaining for further functionalization.
-
1-bromo-4-(2-iodoethyl)benzene: The aryl bromide would be the expected site of reaction in a Heck coupling. While alkyl halides can undergo Heck-type reactions, the conditions are often different from those used for aryl halides.
Data Summary
| Feature | 1-Bromo-4-iodobenzene | 1-Bromo-4-(2-iodoethyl)benzene |
| Iodine Position | Aryl (sp²) | Alkyl (sp³) |
| Primary Site of Reactivity in Pd-Catalyzed Cross-Coupling | Carbon-Iodine Bond | Carbon-Bromine Bond (Aryl) |
| Chemoselectivity | High (I vs. Br) | Potential for selectivity (Aryl-Br vs. Alkyl-I) |
| Key Synthetic Advantage | Stepwise functionalization of the aromatic ring | Orthogonal reactivity between the aromatic ring and the side chain |
Experimental Protocols
General Procedure for Selective Sonogashira Coupling of 1-Bromo-4-iodobenzene
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
1-bromo-4-iodobenzene
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-iodobenzene (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%).
-
Add the anhydrous solvent, followed by the base.
-
Add the terminal alkyne (1.1-1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insights
The chemoselectivity observed in the cross-coupling reactions of 1-bromo-4-iodobenzene is primarily governed by the kinetics of the oxidative addition step. The Pd(0) catalyst reacts preferentially with the weaker C-I bond.
Caption: Oxidative addition of Pd(0) to aryl halides.
Conclusion
The choice between 1-bromo-4-(2-iodoethyl)benzene and 1-bromo-4-iodobenzene depends on the desired synthetic outcome. 1-bromo-4-iodobenzene is an excellent substrate for sequential, chemoselective cross-coupling reactions, allowing for the controlled, stepwise construction of complex molecular architectures.[5] The differential reactivity of the C-I and C-Br bonds provides a powerful tool for synthetic chemists.[5]
Conversely, 1-bromo-4-(2-iodoethyl)benzene offers the potential for orthogonal reactivity, where the aryl bromide and the alkyl iodide can be functionalized under different reaction conditions. This allows for the introduction of diverse functionalities at distinct points in the molecule. Understanding the fundamental principles of reactivity for these two building blocks is essential for the rational design of efficient and elegant synthetic routes in drug discovery and materials science.
References
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ResearchGate. Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid. Available from: [Link]
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ACS Publications. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Available from: [Link]
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National Institutes of Health. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. Available from: [Link]
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ACS Publications. Synthesis, Structure, and Reactivity of Stable Alkyl and Aryl Iodide Complexes of the Formula [ ( q5-C5H5)Re(NO)(PPh,)( IR)]+BF4. Journal of the American Chemical Society. Available from: [Link]
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ACS Publications. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Available from: [Link]
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ResearchGate. Optimization of reaction conditions using 1‐bromo‐4‐iodobenzene (1g). Available from: [Link]
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ResearchGate. Recent advances in nickel catalyzed Suzuki-Miyaura cross coupling reaction via C-O& C-N bond activation. Available from: [Link]
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ACS Publications. The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. Available from: [Link]
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Ataman Kimya. 1-BROMO-4-IODOBENZENE, 98%. Available from: [Link]
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The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
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Organic Chemistry Portal. Heck Reaction. Available from: [Link]
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Wikipedia. Sonogashira coupling. Available from: [Link]
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University of Oviedo. Synthesis of gem-bromo nitroalkenes and their application in cross-coupling reactions. Available from: [Link]
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Chemistry LibreTexts. Homolytic C-H Bond Dissociation Energies of Organic Molecules. Available from: [Link]
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Wikipedia. Suzuki reaction. Available from: [Link]
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PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Available from: [Link]
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Michigan State University. Alkyl Halide Reactivity. Available from: [Link]
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SpringerLink. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available from: [Link]
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Tutoring Services, LLC. Starting with benzene, design a synthesis of m-bromoethylbenzene. Available from: [Link]
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University of Victoria. Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Available from: [https://dspace.library.uvic.ca/bitstream/handle/1828/5021/ Angew. Chem. Int. Ed. 2013, 52, 12641.pdf?sequence=1&isAllowed=y]([Link] Angew. Chem. Int. Ed. 2013, 52, 12641.pdf?sequence=1&isAllowed=y)
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eScholarship.org. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Available from: [Link]
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Semantic Scholar. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. Available from: [Link]
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Scribd. Reactivity of Alkyl and Aryl Halides. Available from: [Link]
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A Senior Application Scientist's Guide: Suzuki vs. Stille Coupling for Functionalizing C-Br Bonds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of available methodologies, palladium-catalyzed cross-coupling reactions have emerged as particularly powerful tools, enabling the precise and efficient union of diverse molecular fragments. For drug development professionals and researchers engaged in the synthesis of complex organic molecules, the strategic functionalization of carbon-bromine (C-Br) bonds is a frequent and critical task. Two of the most prominent methods for this transformation are the Suzuki-Miyaura coupling and the Stille coupling.
This guide provides an in-depth, comparative analysis of these two stalwart reactions, moving beyond a simple recitation of facts to offer field-proven insights into their practical application. We will explore the mechanistic underpinnings of each reaction, their respective strengths and weaknesses, and provide concrete experimental data to inform your choice of methodology for the crucial task of C-Br bond functionalization.
At a Glance: Key Differences Between Suzuki and Stille Couplings
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Byproducts | Boron-based, generally non-toxic and easily removed | Tin-based, often toxic and can be difficult to remove |
| Functional Group Tolerance | Generally good, but can be sensitive to acidic protons and certain electrophilic groups | Excellent, tolerates a wide range of functional groups |
| Reaction Conditions | Typically requires a base for activation of the organoboron species | Generally does not require a base, often milder conditions |
| Reagent Stability | Organoboron compounds are generally stable and easy to handle | Organostannanes are stable to air and moisture |
| Green Chemistry Aspect | More favorable due to the low toxicity of boron byproducts | Less favorable due to the toxicity of tin reagents and byproducts |
Mechanistic Insights: A Tale of Two Transmetalations
Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination. The fundamental difference between the two reactions lies in the nature of the organometallic reagent and the specifics of the transmetalation step.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki coupling typically utilizes an organoboronic acid or ester as the nucleophilic partner. A critical aspect of the Suzuki reaction is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[1]
The Stille Catalytic Cycle
The Stille coupling employs an organostannane as the nucleophilic partner. A key advantage of the Stille reaction is that it generally does not require a base, and the organotin reagents are often stable to a wider range of reaction conditions.[2]
Head-to-Head Comparison: Performance in C-Br Bond Functionalization
The choice between Suzuki and Stille coupling often comes down to a trade-off between reaction scope, functional group tolerance, and practical considerations such as toxicity and ease of purification. Below is a comparative analysis based on experimental data for the coupling of various aryl bromides.
Substrate Scope and Reaction Yields
| Aryl Bromide Substrate | Coupling Partner | Suzuki Yield (%) [Conditions] | Stille Yield (%) [Conditions] | Reference |
| 4-Bromoanisole (Electron-rich) | Phenylboronic acid / Phenyltributylstannane | 95 (Pd(OAc)₂, SPhos, K₃PO₄, 1,4-dioxane, 100 °C) | 90 (Pd(PPh₃)₄, THF, reflux) | [3] |
| 4-Bromotoluene (Electron-neutral) | Phenylboronic acid / Phenyltributylstannane | 92 (Pd(OAc)₂, SPhos, K₃PO₄, 1,4-dioxane, 100 °C) | 85 (Pd(PPh₃)₄, THF, reflux) | [3] |
| 4-Bromonitrobenzene (Electron-poor) | Phenylboronic acid / Phenyltributylstannane | 88 (Pd(OAc)₂, SPhos, K₃PO₄, 1,4-dioxane, 100 °C) | 94 (Pd(PPh₃)₄, THF, reflux) | [3] |
| 2-Bromotoluene (Sterically hindered) | Phenylboronic acid / Phenyltributylstannane | 75 (Pd(OAc)₂, RuPhos, K₃PO₄, t-BuOH, 80 °C) | 82 (Pd₂(dba)₃, P(t-Bu)₃, dioxane, 100 °C) | [3] |
| 4-Bromobenzaldehyde | Phenylboronic acid / Phenyltributylstannane | 59 (Pd(OAc)₂, SPhos, K₂CO₃, toluene/H₂O, 80 °C) | 88 (Pd(PPh₃)₄, THF, reflux) | [3] |
Analysis:
-
For simple electron-rich and electron-neutral aryl bromides, both Suzuki and Stille couplings provide high yields.[3]
-
The Stille coupling often shows a slight advantage for electron-poor and some sterically hindered substrates.[3]
-
A significant difference is observed with substrates bearing sensitive functional groups like aldehydes, where the Stille coupling can provide substantially higher yields due to its milder, base-free conditions.[3]
Functional Group Tolerance: A Critical Consideration
The ability of a reaction to tolerate a wide range of functional groups is paramount in the synthesis of complex molecules, as it minimizes the need for protecting group strategies.
| Functional Group | Suzuki Coupling Compatibility | Stille Coupling Compatibility |
| Esters, Amides | Generally well-tolerated[1] | Excellent |
| Ketones, Aldehydes | Can be problematic due to base-catalyzed side reactions (e.g., aldol condensation)[4] | Generally well-tolerated |
| Alcohols, Phenols | Can participate in side reactions with the base, may require protection | Generally well-tolerated[3] |
| Nitro groups | Well-tolerated | Well-tolerated |
| Nitriles | Well-tolerated | Well-tolerated |
| Heterocycles | Can be challenging, depending on the nature of the heterocycle and its susceptibility to coordination with the palladium catalyst | Generally well-tolerated, even with coordinating heterocycles[3] |
Expert Insight: The superior functional group tolerance of the Stille coupling is a significant advantage in complex molecule synthesis.[2] The absence of a strong base circumvents many of the side reactions that can plague Suzuki couplings when sensitive functional groups are present.
Experimental Protocols: A Practical Guide
The following are representative experimental procedures for the Suzuki and Stille coupling of an aryl bromide. These protocols should be adapted and optimized for specific substrates and desired outcomes.
General Procedure for a Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
General Procedure for a Stille Coupling
This protocol is a general guideline and may require optimization for specific substrates.
The "Green" Dilemma: Toxicity and Waste Management
A significant factor in the choice between Suzuki and Stille couplings, particularly in an industrial setting, is the environmental impact and safety profile of the reagents and byproducts.
-
Suzuki Coupling: The boron-containing byproducts of the Suzuki reaction are generally considered non-toxic and are typically water-soluble, making them relatively easy to remove during aqueous workup.[5] This aligns well with the principles of green chemistry.
-
Stille Coupling: The primary drawback of the Stille coupling is the toxicity of the organotin reagents and the resulting tin-containing byproducts.[6] These compounds are often difficult to remove completely from the final product, which is a major concern in the synthesis of active pharmaceutical ingredients (APIs). While various methods for tin removal have been developed, they add extra steps and cost to the overall process.
Choosing the Right Tool for the Job: A Summary of Recommendations
| Scenario | Recommended Coupling | Rationale |
| Early-stage drug discovery, small-scale synthesis with diverse functional groups | Stille | Superior functional group tolerance allows for rapid exploration of chemical space without extensive protecting group chemistry.[2] |
| Process development and large-scale synthesis | Suzuki | Lower toxicity of reagents and byproducts, easier purification, and lower cost of starting materials make it more amenable to scale-up.[5] |
| Synthesis of a molecule with base-sensitive functional groups (e.g., aldehydes, ketones) | Stille | The absence of a strong base minimizes the risk of side reactions.[3] |
| "Green" chemistry is a primary consideration | Suzuki | Avoids the use of toxic tin compounds and simplifies waste disposal. |
| Coupling of sterically hindered substrates | Stille or Suzuki with specialized ligands | Both reactions can be effective, but often require careful optimization of the catalyst system (e.g., bulky, electron-rich phosphine ligands).[3] |
Conclusion
Both the Suzuki-Miyaura and Stille couplings are powerful and versatile methods for the functionalization of C-Br bonds. The Suzuki coupling, with its low toxicity and use of readily available reagents, has become a workhorse in both academic and industrial laboratories. However, the Stille coupling remains an invaluable tool, particularly in the synthesis of complex molecules where its exceptional functional group tolerance can be a decisive advantage.
As a senior application scientist, my recommendation is to have both of these powerful tools in your synthetic arsenal. The optimal choice will always be dictated by the specific requirements of your target molecule, the scale of your synthesis, and the importance of factors such as functional group compatibility and green chemistry principles. By understanding the nuances of each reaction, you can make an informed decision that will ultimately lead to a more efficient and successful synthetic campaign.
References
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Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 15805–15809. [Link]
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
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Calò, V., Nacci, A., Monopoli, A., & Cotugno, P. (2005). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry, 70(15), 6040–6044. [Link]
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Biffis, A., Zecca, M., & Basato, M. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4791–4829. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
-
Aparecida de Souza, R., & da Silva, F. M. (2005). Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. Química Nova, 28(2), 296-304. [Link]
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Lu, Y.-H., Wang, Y., & Lu, L. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Molecules, 26(5), 1439. [Link]
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Corsepius, N. (2021, April 20). Ch 23 Stille and Suzuki Coupling [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
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Li, J.-H., Liang, Y., Wang, D.-P., Liu, W.-J., Xie, Y.-X., & Yin, D.-L. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832–2834. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Schmidt, A. F., & Kurokhtina, A. A. (2010). Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. Russian Journal of Applied Chemistry, 83(7), 1248–1253. [Link]
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Williams, R. M. (2011). Discussion addendum for: 4-METHOXY-4'-NITROPHENYL. RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Martínez-Salas, P., & Ujaque, G. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis, 5(12), 7457–7471. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Magano, J. (2018). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 385-414). Royal Society of Chemistry. [Link]
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Chemistry Solved. (2024, October 25). Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples [Video]. YouTube. [Link]
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A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized 1-Bromo-4-(2-iodoethyl)benzene
In the landscape of pharmaceutical research and drug development, the purity of synthesized intermediates is a cornerstone of regulatory compliance and therapeutic efficacy. The compound 1-Bromo-4-(2-iodoethyl)benzene is a key building block in the synthesis of various pharmacologically active molecules. Its purity directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of orthogonal High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of 1-Bromo-4-(2-iodoethyl)benzene, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Criticality of Purity in Pharmaceutical Intermediates
The presence of impurities in a pharmaceutical intermediate can lead to the formation of undesired byproducts in subsequent synthetic steps, potentially impacting the final product's stability, bioavailability, and toxicity.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and quantification of impurities in drug substances and products.[2][3] Therefore, robust and validated analytical methods are imperative to ensure the purity of intermediates like 1-Bromo-4-(2-iodoethyl)benzene.
Understanding the Analyte and Potential Impurities
1-Bromo-4-(2-iodoethyl)benzene is a nonpolar, halogenated aromatic compound. A plausible and common synthetic route for this compound starts from 4-bromoacetophenone, which undergoes reduction to form 1-(4-bromophenyl)ethanol, followed by a Finkelstein reaction to yield the final product.
Proposed Synthesis of 1-Bromo-4-(2-iodoethyl)benzene:
-
Reduction of 4-bromoacetophenone: Using a reducing agent like sodium borohydride (NaBH₄) to form 1-(4-bromophenyl)ethanol.
-
Iodination of 1-(4-bromophenyl)ethanol: Treatment with a source of iodide, such as sodium iodide (NaI) in the presence of an acid or a reagent like triphenylphosphine and iodine, to replace the hydroxyl group with iodine.
Based on this synthetic pathway, potential process-related impurities could include:
-
Impurity A: Unreacted starting material, 4-bromoacetophenone.
-
Impurity B: The intermediate, 1-(4-bromophenyl)ethanol.
-
Impurity C: A potential byproduct from an elimination reaction, 4-bromostyrene.
-
Impurity D: Di-substituted byproduct, 1,4-di(2-iodoethyl)benzene (if the starting material contained impurities).
The structural similarity of these potential impurities to the main compound necessitates highly selective analytical methods for accurate purity determination.[4]
Orthogonal HPLC Strategies for Comprehensive Purity Profiling
To ensure a comprehensive purity assessment, employing orthogonal HPLC methods is a scientifically sound strategy.[5] Orthogonal methods utilize different separation mechanisms, providing a more complete picture of the sample's purity and increasing the likelihood of detecting any co-eluting impurities.[6] This guide will compare two such methods: Reverse-Phase HPLC (RP-HPLC) and Normal-Phase HPLC (NP-HPLC).
Method 1: Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the most widely used chromatographic technique in the pharmaceutical industry for purity and impurity profiling due to its robustness and applicability to a wide range of compounds.[4][7] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.[8] For nonpolar compounds like 1-Bromo-4-(2-iodoethyl)benzene and its likely impurities, retention is primarily governed by hydrophobic interactions with the stationary phase.[9]
Given the nonpolar nature of the target compound and its potential impurities, a C18 column is a suitable choice for the stationary phase. The mobile phase will consist of a mixture of water and an organic modifier, such as acetonitrile or methanol. A gradient elution is often employed in impurity analysis to ensure the elution of compounds with a wide range of polarities within a reasonable timeframe.[10]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 50% B
-
26-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: PDA detector at 220 nm. The use of a PDA detector allows for peak purity analysis by comparing UV spectra across a single peak.[11]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 10 mg of the synthesized 1-Bromo-4-(2-iodoethyl)benzene in 10 mL of acetonitrile to obtain a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
The RP-HPLC method is expected to provide good separation of the main peak from more polar impurities like 4-bromoacetophenone (Impurity A) and 1-(4-bromophenyl)ethanol (Impurity B). Less polar impurities like 4-bromostyrene (Impurity C) and the main compound will be well-retained and separated based on their hydrophobicity.
Table 1: Representative RP-HPLC Data for Purity Assessment of 1-Bromo-4-(2-iodoethyl)benzene
| Peak ID | Compound Name | Retention Time (min) | Peak Area (%) |
| 1 | Impurity B (1-(4-bromophenyl)ethanol) | 8.2 | 0.15 |
| 2 | Impurity A (4-bromoacetophenone) | 10.5 | 0.20 |
| 3 | Impurity C (4-bromostyrene) | 15.8 | 0.10 |
| 4 | 1-Bromo-4-(2-iodoethyl)benzene | 18.3 | 99.50 |
| 5 | Impurity D (1,4-di(2-iodoethyl)benzene) | 22.1 | 0.05 |
Method 2: Normal-Phase HPLC (NP-HPLC)
Normal-phase HPLC utilizes a polar stationary phase and a nonpolar mobile phase.[8] This technique is particularly well-suited for the separation of nonpolar compounds and isomers.[12] For 1-Bromo-4-(2-iodoethyl)benzene and its structurally similar impurities, NP-HPLC can offer a different selectivity compared to RP-HPLC, making it an excellent orthogonal method.
A silica or a cyano-bonded phase column can be used as the polar stationary phase.[12] The mobile phase will be a mixture of nonpolar organic solvents, such as hexane or heptane, with a small amount of a more polar modifier like isopropanol or ethyl acetate to control retention and selectivity.
-
Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a PDA detector.
-
Column: Silica, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: n-Hexane
-
Mobile Phase B: Isopropanol
-
Isocratic Elution: 98% A and 2% B
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection: PDA detector at 220 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 10 mg of the synthesized 1-Bromo-4-(2-iodoethyl)benzene in 10 mL of n-hexane. Filter through a 0.45 µm syringe filter before injection.
In NP-HPLC, more polar compounds elute earlier. Therefore, Impurity B (alcohol) and Impurity A (ketone) are expected to be more retained than the main compound and the less polar Impurity C. This inverted elution order compared to RP-HPLC provides a powerful tool for confirming the presence of impurities and ensuring that no peaks are co-eluting with the main component.
Table 2: Representative NP-HPLC Data for Purity Assessment of 1-Bromo-4-(2-iodoethyl)benzene
| Peak ID | Compound Name | Retention Time (min) | Peak Area (%) |
| 1 | Impurity D (1,4-di(2-iodoethyl)benzene) | 5.1 | 0.05 |
| 2 | Impurity C (4-bromostyrene) | 6.3 | 0.10 |
| 3 | 1-Bromo-4-(2-iodoethyl)benzene | 7.8 | 99.51 |
| 4 | Impurity A (4-bromoacetophenone) | 12.4 | 0.19 |
| 5 | Impurity B (1-(4-bromophenyl)ethanol) | 15.9 | 0.15 |
Method Comparison and Validation Strategy
A side-by-side comparison of the two methods reveals their complementary nature.
| Feature | RP-HPLC | NP-HPLC |
| Stationary Phase | Nonpolar (C18) | Polar (Silica) |
| Mobile Phase | Polar (Acetonitrile/Water) | Nonpolar (Hexane/Isopropanol) |
| Elution Order | Polar compounds elute first | Nonpolar compounds elute first |
| Selectivity | Excellent for separating based on hydrophobicity | Excellent for separating based on polarity and functional groups |
| Robustness | Generally more robust and reproducible | Can be sensitive to water content in the mobile phase |
For a method to be considered reliable for quality control, it must be validated according to ICH guidelines.[2][3][13] The validation process for these HPLC methods should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[3] This is demonstrated by the good resolution between the main peak and all potential impurities in both methods.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[2] This should be assessed over a range of concentrations.
-
Accuracy: The closeness of the test results to the true value.[14] This can be determined by spike/recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.[16]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflows for both RP-HPLC and NP-HPLC methods.
Caption: RP-HPLC Experimental Workflow.
Caption: NP-HPLC Experimental Workflow.
Conclusion
The purity assessment of pharmaceutical intermediates like 1-Bromo-4-(2-iodoethyl)benzene is a critical aspect of drug development. This guide has presented a comparative analysis of two orthogonal HPLC methods, RP-HPLC and NP-HPLC, for this purpose. While RP-HPLC offers a robust and widely applicable approach, NP-HPLC provides a complementary selectivity that is invaluable for confirming the purity profile and ensuring the absence of co-eluting impurities. The choice of method, or more appropriately, the use of both in a complementary fashion, should be guided by the specific needs of the analysis and the potential impurity profile of the synthesized compound. A thorough validation of the chosen method(s) in accordance with ICH guidelines is mandatory to ensure the generation of reliable and accurate data, ultimately contributing to the development of safe and effective medicines.
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Vogt, F. G., & Kord, A. S. (2011). Orthogonal Projection Approach Applied to Peak Purity Assessment. Analytical Chemistry, 83(15), 5789-5797. Retrieved from [Link]
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Wikipedia. (n.d.). 1-Bromo-4-iodobenzene. Retrieved from [Link]
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Lab Manager. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Retrieved from [Link]
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Reddit. (2024). HPLC trace for proof of purity. Retrieved from [Link]
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Piszcz, E., et al. (2019). HPLC methods for purity evaluation of man-made single-stranded RNAs. Scientific Reports, 9(1), 1261. Retrieved from [Link]
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Chromatography Today. (2017). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
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A Comparative Guide to Kinetic Analysis of Sequential Cross-Coupling with Dihaloarenes
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
In the realm of synthetic organic chemistry, the precise construction of multi-substituted aromatic compounds is paramount for the development of novel pharmaceuticals, functional materials, and agrochemicals. Sequential cross-coupling reactions of dihaloarenes offer a powerful and versatile strategy for the controlled, stepwise introduction of different substituents onto an aromatic core. The success of this approach hinges on achieving high selectivity for mono-functionalization in the first coupling step, a challenge that necessitates a deep understanding of the reaction kinetics. This guide provides a comparative analysis of kinetic methodologies used to study these complex reactions, offering insights into experimental design, data interpretation, and the selection of appropriate analytical techniques.
The Kinetic Challenge: Controlling Mono- versus Di-functionalization
The central challenge in sequential cross-coupling with dihaloarenes is managing the relative rates of the first and second coupling events. A successful sequential process requires the rate of the first coupling (k1) to be significantly faster than the rate of the second coupling (k2) under a given set of conditions. When k2 is comparable to or faster than k1, a mixture of mono- and di-substituted products will be obtained, complicating purification and reducing the yield of the desired intermediate.
The selectivity of these reactions can be broadly controlled by two main strategies:
-
Substrate Control: Employing dihaloarenes with halogens of different reactivity (e.g., iodo/bromo, bromo/chloro). The inherent difference in the C-X bond strength often allows for selective reaction at the more reactive site.[1]
-
Catalyst Control: Utilizing specific palladium catalysts and ligands to steer the reaction towards a desired positional isomer, even with identical halogen atoms on the arene.[2][3][4][5] This approach offers greater flexibility and is the primary focus of many kinetic studies.
The oxidative addition of the aryl halide to the Pd(0) catalyst is frequently the rate-determining and selectivity-determining step in the catalytic cycle.[2][3] Therefore, kinetic analyses are often designed to probe the factors influencing this crucial elementary step.
Methodologies for Kinetic Analysis: A Comparative Overview
The choice of analytical technique is critical for obtaining high-quality kinetic data. Both offline and in-situ methods are employed, each with distinct advantages and limitations.
| Analytical Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Offline HPLC/GC | Reaction aliquots are periodically removed, quenched, and analyzed chromatographically. | High accuracy and sensitivity; can quantify all components (starting materials, intermediates, products, byproducts). | Labor-intensive; quenching must be instantaneous and effective; potential for introducing experimental error during sampling. | Robust, quantitative analysis of reaction profiles, especially when multiple products are formed.[6][7][8] |
| In-situ FT-IR (ReactIR) | Monitors the change in infrared absorption of functional groups in real-time. | Non-invasive; provides continuous data; excellent for tracking the disappearance of starting materials and appearance of products. | Can be difficult to deconvolve overlapping peaks; requires clear IR handles for all species of interest; quantitative analysis can be challenging. | Tracking the overall reaction progress and identifying the accumulation of key intermediates.[3] |
| In-situ NMR Spectroscopy | Utilizes nuclear magnetic resonance to monitor the concentration of all NMR-active species in the reaction mixture. | Provides rich structural information; highly quantitative; can identify and track multiple species simultaneously.[9] | Lower sensitivity compared to other techniques; requires deuterated solvents or specialized equipment; data acquisition can be relatively slow.[10] | Mechanistic studies where the identification and quantification of intermediates are crucial.[10][11] |
| In-situ Raman Spectroscopy | Measures the inelastic scattering of monochromatic light to probe vibrational modes. | Complementary to IR; can be used in aqueous and solid-phase reactions; less interference from solvents like water. | Can suffer from fluorescence interference; may have lower sensitivity for some functional groups. | Monitoring reactions in challenging media or solid-state reactions.[12] |
Experimental Protocols for Kinetic Analysis
Protocol 1: Determination of Reaction Order using Offline HPLC Analysis
This protocol outlines the method of initial rates to determine the reaction order with respect to each reactant.
-
Reaction Setup: In a series of parallel reactions, systematically vary the initial concentration of one reactant (e.g., dihaloarene, boronic acid, catalyst, or base) while keeping the concentrations of all other reactants constant.
-
Sampling and Quenching: At predetermined time intervals during the initial phase of the reaction (typically <20% conversion), withdraw a small aliquot of the reaction mixture and immediately quench it in a solution that stops the reaction (e.g., a cold, acidic solution).
-
Analysis: Analyze the quenched samples by a calibrated HPLC or GC method to determine the concentration of the product or the disappearance of the starting material.
-
Data Analysis:
-
Calculate the initial rate for each reaction by plotting concentration versus time and determining the slope of the initial linear portion.
-
Plot the logarithm of the initial rate versus the logarithm of the varied initial concentration. The slope of this line corresponds to the order of the reaction with respect to that component.[3]
-
Protocol 2: In-situ Monitoring with ReactIR
This protocol describes the use of an FT-IR probe for continuous reaction monitoring.
-
Probe Insertion: Insert a clean and dry ReactIR probe into the reaction vessel, ensuring it is fully submerged in the reaction mixture.
-
Background Spectrum: Collect a background spectrum of the solvent and all reactants except the one that initiates the reaction (e.g., the catalyst or the dihaloarene).
-
Reaction Initiation and Data Collection: Initiate the reaction by adding the final component and immediately begin collecting spectra at regular intervals (e.g., every 30 seconds).
-
Data Analysis:
-
Identify unique and well-resolved infrared bands corresponding to a starting material and a product.
-
Plot the absorbance of these bands as a function of time to generate a reaction profile. This profile can be used to determine rate constants and other kinetic parameters.
-
Case Study: Ligand Effects in the Suzuki-Miyaura Cross-Coupling of 2,6-Dibromopyridine
The mono-arylation of 2,6-dibromopyridine is a classic example where ligand choice dramatically influences selectivity. Below is a comparison of the kinetic profiles with two different phosphine ligands.
| Catalyst System | Ligand | Key Kinetic Observations | Selectivity (Mono:Di) | Plausible Mechanistic Rationale |
| Pd(OAc)₂ / SPhos | SPhos (Bulky, electron-rich) | Rapid initial formation of the mono-arylated product, followed by a slower second coupling. | High (e.g., >20:1) | The bulky SPhos ligand promotes a monoligated Pd(0) active species, which, after the first coupling, may preferentially dissociate from the mono-arylated product rather than undergo a second intramolecular oxidative addition.[1] |
| Pd(OAc)₂ / PPh₃ | Triphenylphosphine (Less bulky) | Faster formation of the di-arylated product compared to the SPhos system. Significant amounts of di-substituted product are observed early in the reaction. | Low (e.g., ~3:1) | The less sterically hindered PPh₃ can allow for the formation of a bis-ligated Pd(0) species. After the first coupling, the catalyst may remain associated with the mono-arylated product, facilitating a rapid second oxidative addition. |
Visualizing the Process: Experimental Workflow and Catalytic Cycle
Experimental Workflow for Kinetic Analysis
Caption: The catalytic cycle for the first coupling and the competing second coupling.
Conclusion and Future Outlook
The kinetic analysis of sequential cross-coupling reactions is a multifaceted endeavor that provides invaluable insights for reaction optimization and mechanistic understanding. While offline methods like HPLC and GC offer high accuracy, the adoption of in-situ techniques such as ReactIR and NMR is accelerating, enabling the acquisition of high-density, real-time data. The continued development of Reaction Progress Kinetic Analysis (RPKA) is streamlining the process of elucidating complex reaction networks from a minimal number of experiments. [13][14][15][16] For researchers in drug development and process chemistry, a thorough kinetic understanding is not merely academic; it is a prerequisite for the development of robust, scalable, and selective synthetic routes. By carefully selecting the appropriate analytical tools and experimental designs, chemists can effectively navigate the kinetic landscape of sequential cross-coupling reactions, unlocking their full potential for the efficient synthesis of complex molecules.
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U.J. Nilsson, et al. (2010). Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone. European Journal of Organic Chemistry. [Link]
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D.R. Fandrick, et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry. [Link]
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S.D. Timpa, et al. (2020). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. Journal of the American Chemical Society. [Link]
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Chem Help ASAP. (2020). palladium coupling catalyst activation. YouTube. [Link]
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D.G. Blackmond. (2005). Reaction progress kinetic analysis: a powerful methodology for mechanistic studies of complex catalytic reactions. Angewandte Chemie International Edition in English. [Link]
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Z.A.I. Alaridhee, et al. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo. [Link]
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A.G. Doyle, et al. (2023). Linking Mechanistic Analysis of Catalytic Reactivity Cliffs to Ligand Classification. SciSpace. [Link]
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S.R. Neufeldt, M.S. Sanford. (2016). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research. [Link]
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A.S. de Lira, et al. (2022). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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A.R. Hajipour, Z. Khorsandi. (2019). Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents under mild conditions. Nanochemistry Research. [Link]
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Agilent. (n.d.). Online Monitoring of a Heterogenic Liquid/Liquid Reaction. Agilent. [Link]
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Nanalysis. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]
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R.A. B. de Lira, et al. (2022). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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N.G. Larson, et al. (2021). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
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A.J.B. Watson. (2012). Kinetic analysis of homogeneous catalytic reactions. St Andrews Research Repository. [Link]
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M. Trari, et al. (2021). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [Link]
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K.E. Balsane, et al. (2015). Efficient Sonogashira and Suzuki-Miyaura coupling reaction catalyzed by Pd-Nanoparticles. Journal of Chemical Sciences. [Link]
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ResearchGate. (2023). Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis. ResearchGate. [Link]
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J.P. Tassano, et al. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews. [Link]
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G.C. Lloyd-Jones. (2022). Mechanistic Analysis by NMR Spectroscopy: a Users Guide. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
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ResearchGate. (2019). Heck, Suzuki and Sonogashira Cross-Coupling Reactions Using ppm Level of SBA-16 Supported Pd-Complex. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Palladium Catalysts in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of a palladium catalyst is a critical determinant for the success of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bond formation. This guide provides an in-depth evaluation of the performance of various palladium catalysts in three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck-Mizoroki coupling, and the Buchwald-Hartwig amination. By delving into the mechanistic nuances and presenting comparative experimental data, this document aims to empower chemists to make informed decisions, optimizing their synthetic strategies for efficiency, scope, and yield.
The Foundation: Understanding Palladium Precatalysts and the Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[1][2] The journey from simple starting materials to complex molecular architectures hinges on the efficient generation of the active Pd(0) species from a more stable Pd(II) precatalyst. The choice of precatalyst and its accompanying ligands profoundly influences the catalytic cycle, which universally proceeds through three key steps: oxidative addition, transmetalation (for Suzuki and Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination.[3][4]
The most commonly employed palladium sources include simple salts like palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂), as well as preformed complexes such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1][5] More advanced systems, like the Buchwald precatalysts, have been engineered for enhanced stability and reactivity, allowing for lower catalyst loadings and broader substrate scope.
The General Catalytic Cycle: A Visual Representation
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C(sp²)-C(sp²) bonds. The choice of catalyst is crucial, especially when dealing with challenging substrates such as sterically hindered aryl halides or heteroaryl partners.
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
| Catalyst System | Typical Loading (mol%) | Key Advantages | Common Substrates | Representative Yields (%) |
| Pd(PPh₃)₄ | 1-5 | Readily available, effective for aryl iodides and bromides. | Aryl iodides, bromides, and triflates with various boronic acids. | 80-95[6] |
| Pd(OAc)₂ / PPh₃ | 1-5 | Cost-effective, generated in situ. | Similar to Pd(PPh₃)₄. | 75-90[1] |
| PdCl₂(dppf) | 1-3 | Robust, good for heteroaryl couplings and challenging substrates. | Heteroaryl halides, sterically hindered boronic acids. | 85-98[7] |
| Pd₂(dba)₃ / SPhos | 0.5-2 | Highly active, broad substrate scope, effective for aryl chlorides. | Aryl chlorides, bromides, and triflates. | 90-99[3] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid using Pd(PPh₃)₄
Objective: To synthesize 4-methylbiphenyl via a Suzuki-Miyaura coupling reaction.
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Pd(PPh₃)₄ (0.03 mmol, 35 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromotoluene, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add toluene, ethanol, and water to the flask.
-
Degas the solution by bubbling the inert gas through it for 10-15 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-methylbiphenyl.
Expected Yield: 85-95%
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Heck-Mizoroki Coupling: Olefin Arylation and Vinylation
The Heck-Mizoroki reaction is a cornerstone for the synthesis of substituted alkenes through the coupling of unsaturated halides with alkenes.[8] Catalyst selection is critical for controlling regioselectivity and for reactions involving less reactive aryl chlorides.
Comparative Performance of Palladium Catalysts in Heck-Mizoroki Coupling
| Catalyst System | Typical Loading (mol%) | Key Advantages | Common Substrates | Representative Yields (%) |
| Pd(OAc)₂ / PPh₃ | 1-3 | Inexpensive and widely used for aryl iodides and bromides. | Aryl iodides and bromides with acrylates, styrenes. | 70-90 |
| PdCl₂(PPh₃)₂ | 1-3 | Stable and reliable for standard Heck couplings. | Similar to Pd(OAc)₂ / PPh₃. | 70-85 |
| Herrmann's Catalyst | 0.01-1 | Highly active palladacycle, good for aryl bromides. | Aryl bromides with various alkenes. | 85-95 |
| Pd₂(dba)₃ / P(t-Bu)₃ | 0.5-2 | Effective for the coupling of aryl chlorides. | Aryl chlorides and bromides with a range of alkenes. | 80-98[8] |
Experimental Protocol: Heck-Mizoroki Coupling of Iodobenzene with Styrene using Pd(OAc)₂
Objective: To synthesize (E)-stilbene via a Heck-Mizoroki coupling reaction.
Materials:
-
Iodobenzene (1.0 mmol, 204 mg)
-
Styrene (1.2 mmol, 125 mg, 138 µL)
-
Pd(OAc)₂ (0.02 mmol, 4.5 mg)
-
Triethylamine (Et₃N) (1.5 mmol, 152 mg, 209 µL)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂.
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add DMF, iodobenzene, styrene, and triethylamine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or column chromatography to afford (E)-stilbene.
Expected Yield: 75-85%
Heck-Mizoroki Catalytic Cycle
Caption: The catalytic cycle of the Heck-Mizoroki coupling reaction.
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials. The development of specialized bulky, electron-rich phosphine ligands and their corresponding precatalysts has been instrumental in expanding the scope of this reaction to include a wide variety of amines and aryl halides.
Evolution and Performance of Buchwald Precatalysts
The Buchwald group has developed several generations of precatalysts, each offering improved stability, activity, and ease of use.
-
G1 Precatalysts: Require strong bases for activation at room temperature.
-
G2 Precatalysts: Can be activated with weaker bases at room temperature.
-
G3 Precatalysts: Exhibit broader ligand scope and are highly active.
-
G4 Precatalysts: Offer enhanced stability and are often the catalysts of choice for challenging transformations.
Comparative Performance of Ligands in Buchwald-Hartwig Amination
| Ligand | Key Features | Preferred Substrates |
| XPhos | Highly versatile and broadly applicable. | Primary and secondary alkylamines, anilines. |
| SPhos | Excellent for sterically hindered aryl and heteroaryl amines. | Hindered primary and secondary amines, heteroarylamines.[3] |
| RuPhos | Particularly effective for the coupling of secondary amines. | Secondary alkylamines, especially cyclic amines.[9] |
| BrettPhos | Useful for a wide range of C-N couplings, including those with amides and carbamates. | Primary and secondary amines, amides. |
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene with Aniline using a G3 Precatalyst
Objective: To synthesize N-phenyl-4-methylaniline.
Materials:
-
4-Chlorotoluene (1.0 mmol, 126.5 mg)
-
Aniline (1.2 mmol, 112 mg, 109 µL)
-
XPhos Pd G3 (0.02 mmol, 16.8 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add 4-chlorotoluene, XPhos Pd G3, and sodium tert-butoxide to an oven-dried vial equipped with a stir bar.
-
Seal the vial with a septum cap.
-
Remove the vial from the glovebox and add toluene and aniline via syringe.
-
Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography on silica gel to afford the desired product.
Expected Yield: 90-98%
Buchwald-Hartwig Amination Experimental Workflow
Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.
Conclusion: A Data-Driven Approach to Catalyst Selection
The selection of an optimal palladium catalyst is not a one-size-fits-all decision. It requires a nuanced understanding of the reaction mechanism, the nature of the substrates, and the specific goals of the synthesis. For routine Suzuki and Heck couplings of aryl iodides and bromides, traditional catalysts like Pd(PPh₃)₄ and in situ generated Pd(OAc)₂/phosphine systems offer a cost-effective and reliable solution. However, for more challenging transformations, such as those involving aryl chlorides, sterically demanding substrates, or sensitive functional groups, the use of advanced catalyst systems, particularly those employing bulky, electron-rich biarylphosphine ligands like XPhos and SPhos, is often essential for achieving high yields and broad applicability. The Buchwald precatalysts, with their enhanced stability and reactivity, represent the state-of-the-art for demanding Buchwald-Hartwig aminations and other challenging cross-coupling reactions. By leveraging the comparative data and detailed protocols presented in this guide, researchers can navigate the complex landscape of palladium catalysis with greater confidence and precision, ultimately accelerating the pace of discovery in chemical synthesis and drug development.
References
-
Mascitti, J. A., & Corey, E. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1865–1883. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
CatSci Ltd. (n.d.). A general approach to the optimisation of Buchwald-Hartwig aminations. [Link]
-
El-Shishtawy, R. M., et al. (2015). A Highly Efficient Pd(PPh3)4-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. Molecules, 20(8), 13736-13749. [Link]
-
Zhang, X., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21535–21544. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
-
Singh, R., et al. (2017). Heck Reaction—State of the Art. Molecules, 22(9), 1447. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-Bromo-4-(2-iodoethyl)benzene
As scientists and researchers, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed protocol for the safe disposal of 1-Bromo-4-(2-iodoethyl)benzene, a halogenated organic compound. The information herein is synthesized from established safety protocols for structurally similar compounds and general principles of hazardous waste management, providing a robust framework for its handling.
Understanding the Hazard Profile
1-Bromo-4-(2-iodoethyl)benzene is a halogenated aromatic hydrocarbon. Based on data from similar compounds, it should be handled as a hazardous substance with the following potential hazards:
-
Acute Toxicity: Harmful if swallowed[1].
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation[2][3].
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[2][3].
Given these potential hazards, meticulous adherence to proper disposal procedures is paramount to protect laboratory personnel and the environment.
Core Principles of Halogenated Waste Disposal
The fundamental principle for disposing of 1-Bromo-4-(2-iodoethyl)benzene is its classification as a halogenated organic waste . Halogenated compounds, which contain fluorine, chlorine, bromine, or iodine, require specific disposal routes because their combustion can produce acidic gases and other hazardous byproducts.[4][5][6] Therefore, they must be segregated from non-halogenated waste streams to ensure proper treatment, which is typically high-temperature incineration in a specialized facility equipped with scrubbers to neutralize these acidic gases.[1][4][5] Mixing halogenated and non-halogenated waste increases disposal costs and can interfere with recycling processes like fuel blending for non-halogenated solvents.[5][7]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe and compliant disposal of 1-Bromo-4-(2-iodoethyl)benzene from a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE:
-
Chemical safety goggles or a face shield.
-
Chemically resistant gloves (e.g., nitrile).
-
A lab coat.
-
Closed-toe shoes.
2. Waste Segregation:
-
Do not mix 1-Bromo-4-(2-iodoethyl)benzene waste with non-halogenated organic waste.[5][7]
-
Do not mix with incompatible materials such as strong oxidizing agents[3][9].
3. Waste Collection:
-
Collect waste 1-Bromo-4-(2-iodoethyl)benzene, including any contaminated materials (e.g., pipette tips, absorbent paper), in a designated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical and clearly labeled as "Halogenated Organic Waste".
-
The label should also include the full chemical name: "1-Bromo-4-(2-iodoethyl)benzene".
4. Storage of Waste:
-
Store the sealed waste container in a well-ventilated area, away from heat and direct sunlight.[2][3][8]
-
Ensure the storage location is a designated satellite accumulation area for hazardous waste.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.[2][3] Waste is classified as hazardous and must be disposed of in accordance with European Directives on waste and hazardous waste or equivalent local regulations.[2]
The following diagram illustrates the decision-making process for the proper disposal of 1-Bromo-4-(2-iodoethyl)benzene.
Caption: Disposal workflow for 1-Bromo-4-(2-iodoethyl)benzene.
Emergency Procedures
In the event of a spill or exposure, follow these immediate steps:
-
Spill:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE before attempting to clean up.
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material and place it in a sealed, labeled container for disposal as halogenated organic waste.[8]
-
Clean the spill area thoroughly.
-
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
Quantitative Data Summary
While specific quantitative data for 1-Bromo-4-(2-iodoethyl)benzene is limited, the table below presents information for a structurally related compound, 1-Bromo-4-iodobenzene, to provide a general understanding of its physical properties.
| Property | Value for 1-Bromo-4-iodobenzene |
| Molecular Formula | C₆H₄BrI |
| Molecular Weight | 282.90 g/mol |
| Appearance | Beige solid |
| Melting Point | 89 - 93 °C / 192.2 - 199.4 °F |
| Boiling Point | 120 - 122 °C / 248 - 251.6 °F |
| Solubility | No information available |
Source: Adapted from Acros Organics SDS for 1-Bromo-4-iodobenzene.[3]
References
-
U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]
-
Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Case Western Reserve University Environmental Health and Safety. (n.d.). Disposal of Iodine. Retrieved from [Link]
-
The University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Iodine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Bromo-4-(2-iodoethyl)benzene. PubChem Compound Database. Retrieved from [Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
